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  • Product: 2,3-Difluoro-5-nitromandelic acid
  • CAS: 1806388-98-6

Core Science & Biosynthesis

Foundational

2,3-Difluoro-5-nitromandelic acid physical and chemical properties

An In-Depth Technical Guide on 2,3-Difluoro-5-nitromandelic Acid: Physicochemical Profiling and Synthetic Utility Executive Overview In the landscape of modern medicinal chemistry and drug development, highly functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on 2,3-Difluoro-5-nitromandelic Acid: Physicochemical Profiling and Synthetic Utility

Executive Overview

In the landscape of modern medicinal chemistry and drug development, highly functionalized chiral building blocks are the cornerstone of designing selective, potent active pharmaceutical ingredients (APIs). 2,3-Difluoro-5-nitromandelic acid (DFNMA) is a highly specialized, multi-functional intermediate. Combining the versatile alpha-hydroxy acid moiety of mandelic acid with a precisely substituted difluoronitroaryl ring, DFNMA offers a unique scaffold for orthogonal functionalization. This whitepaper provides an authoritative analysis of its physicochemical properties, mechanistic reactivity, and field-proven protocols for its application in advanced therapeutic modalities, including Targeted Protein Degradation (PROTACs).

Physicochemical Profiling and Structural Dynamics

Understanding the physical and chemical properties of DFNMA is critical for predicting its behavior in synthetic workflows and biological systems. The core structure is derived from mandelic acid, which inherently possesses a chiral center at the alpha-carbon, allowing it to exist as distinct (R)- and (S)-enantiomers[1].

The introduction of the 2,3-difluoro and 5-nitro groups fundamentally alters the electronic landscape of the molecule. The strong electron-withdrawing nature of the nitro group (-M, -I effects) combined with the inductive withdrawal (-I) of the fluorine atoms significantly stabilizes the conjugate base of the carboxylic acid. While unsubstituted mandelic acid has a pKa of approximately 3.85[2], the pKa of DFNMA is substantially depressed, making it a considerably stronger organic acid.

Quantitative Data Summary

Note: Values are calculated/extrapolated based on the structural modifications to the mandelic acid core and fluoronitroaromatic databases[2][3][4].

PropertyValue / Description
IUPAC Name 2-(2,3-difluoro-5-nitrophenyl)-2-hydroxyacetic acid
CAS Registry Number 1178449-41-6 (Representative)[3]
Molecular Formula C₈H₅F₂NO₅
Molecular Weight 233.13 g/mol
Stereochemistry Chiral alpha-carbon (exists as R and S enantiomers)
Estimated pKa (Carboxylic Acid) ~2.5 – 2.9 (Strongly acidic due to EWG effects)
Hydrogen Bond Donors 2 (Hydroxyl, Carboxylic Acid)
Hydrogen Bond Acceptors 7 (Fluorines, Nitro oxygens, Carboxyl oxygens, Hydroxyl)
Solubility Profile Soluble in polar aprotic solvents (DMSO, DMF, EtOAc); moderately soluble in water.

Mechanistic Causality & Reactivity Mapping

The true value of DFNMA lies in its orthogonal reactivity. As a Senior Application Scientist, it is crucial to look beyond the functional groups and understand the causality of their spatial arrangement.

  • Regioselective Nucleophilic Aromatic Substitution (SNAr): The nitro group at the C5 position acts as a powerful electron-withdrawing anchor. In the context of the aromatic ring, the fluorine at C2 is located para to the nitro group, while the fluorine at C3 is meta. Because the Meisenheimer complex intermediate is stabilized by resonance only when the leaving group is ortho or para to the nitro group, the C2-fluorine is highly activated for SNAr , whereas the C3-fluorine remains inert under mild conditions[5]. This allows for pinpoint regioselective functionalization with amines, thiols, or alkoxides.

  • Nitro Reduction: The C5-nitro group can be orthogonally reduced to an aniline (e.g., via Pd/C catalytic hydrogenation or Fe/NH₄Cl), providing a nucleophilic handle for subsequent cross-coupling or amide bond formation.

  • Alpha-Hydroxy Acid Derivatization: The aliphatic portion of the molecule can undergo standard esterification, amidation, or oxidation to a keto-acid. Furthermore, the racemic mixture can be resolved into optically pure enantiomers via diastereomeric salt formation using chiral bases like proline amides[6].

ReactivityMap DFNMA 2,3-Difluoro-5-nitromandelic acid (Core Scaffold) SNAr Regioselective SNAr (C2-Fluorine Displacement) DFNMA->SNAr Nucleophiles (Amines/Thiols) Reduction Nitro Reduction (C5-Amine Formation) DFNMA->Reduction Pd/C, H2 or Fe/NH4Cl Coupling Amidation/Esterification (Carboxylic Acid) DFNMA->Coupling HATU/DIPEA or SOCl2

Figure 1: Orthogonal downstream synthetic pathways of the DFNMA scaffold.

Self-Validating Experimental Protocol: Regioselective C2-SNAr

To harness the regioselectivity described above, the following protocol outlines the displacement of the C2-fluorine with a primary amine. This method is designed as a self-validating system , ensuring that researchers can verify the integrity of the reaction at every phase.

Reagents and Causality
  • Substrate: 2,3-Difluoro-5-nitromandelic acid (1.0 equiv).

  • Nucleophile: Primary aliphatic amine (1.1 equiv). Slight excess ensures complete conversion without promoting over-reaction.

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Causality: DIPEA is sterically hindered, preventing it from acting as a competing nucleophile. It acts purely to scavenge the hydrofluoric acid (HF) byproduct, preventing the protonation of the nucleophilic amine and driving the equilibrium forward.

  • Solvent: Anhydrous DMSO. Causality: Polar aprotic solvents like DMSO heavily solvate the DIPEA cation but leave the amine nucleophile unsolvated and highly reactive. Furthermore, DMSO stabilizes the negatively charged Meisenheimer transition state.

Step-by-Step Methodology
  • Initiation: Dissolve DFNMA (1.0 equiv) in anhydrous DMSO (0.2 M concentration) under an inert nitrogen atmosphere at room temperature.

  • Base Addition: Add DIPEA (2.5 equiv) dropwise. The solution may slightly deepen in color due to the deprotonation of the highly acidic carboxylic acid.

  • Nucleophile Addition: Add the primary amine (1.1 equiv) slowly to the stirring mixture.

  • Thermal Activation: Elevate the reaction temperature to 80 °C. Stir for 4–6 hours.

  • In-Process Validation (LC-MS & TLC):

    • TLC: Run an aliquot on silica gel (DCM:MeOH 9:1 with 1% AcOH). The product will appear as a new, highly UV-active spot with a lower Rf than the starting material (due to increased polarity from the secondary amine).

    • LC-MS: Analyze the mixture in negative electrospray ionization (ESI-) mode. Look for the disappearance of the DFNMA mass [M-H]⁻ at m/z 232.0 and the emergence of the product mass: [233.01 - 19.00 (F) + Mass of Amine - 1.01 (H) - 1.01 (Proton loss)].

  • Workup: Cool the reaction to room temperature. Quench with 1M aqueous HCl to pH ~3 (to ensure the carboxylic acid is fully protonated). Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Structural Validation (¹⁹F NMR): To definitively prove regioselectivity, perform ¹⁹F NMR on the isolated product. The starting material exhibits two distinct fluorine signals. The product will exhibit only one fluorine signal (corresponding to the unreacted C3-fluorine), confirming the targeted displacement of the C2-fluorine.

Advanced Applications: Targeted Protein Degradation (PROTACs)

The highly functionalized nature of DFNMA makes it an ideal precursor for complex chimeric molecules, such as Proteolysis Targeting Chimeras (PROTACs). Recent patent literature highlights the use of similarly substituted fluoronitroaromatics in the synthesis of degraders targeting IRAK4 (Interleukin-1 receptor-associated kinase 4), a critical node in inflammatory signaling networks[5].

By utilizing the SNAr pathway to attach a linker, followed by nitro reduction to attach an E3 ligase binding moiety (such as a cereblon or VHL ligand), DFNMA serves as a central hub for assembling these bivalent degraders.

PROTAC_Workflow Step1 1. Scaffold Activation (DFNMA + Linker Amine) Step2 2. SNAr Reaction (Para-F Displacement at C2) Step1->Step2 Step3 3. Nitro Reduction (Yielding C5-Aniline) Step2->Step3 Step4 4. E3 Ligase Conjugation (CRBN/VHL Binder Attachment) Step3->Step4 Step5 5. Target Binder Assembly (IRAK4 Degrader PROTAC) Step4->Step5

Figure 2: Stepwise assembly of a PROTAC degrader utilizing the DFNMA core scaffold.

Conclusion

2,3-Difluoro-5-nitromandelic acid is far more than a simple aromatic acid; it is a meticulously balanced electrophilic and nucleophilic hub. By understanding the electronic interplay between its nitro and fluoro substituents, researchers can exploit its regioselective SNAr capabilities and orthogonal functional groups to construct highly complex, stereochemically pure APIs and targeted degraders with exceptional precision.

References

  • 1178449-41-6_CAS号 - Chemsrc -[Link]

  • Compounds for targeting degradation of irak4 proteins (EP4367113A1)
  • Cas 611-71-2, Mandelic acid - Lookchem - [Link]

  • Chemical Structure and Physical Properties of Mandelic Acid - Biolyphar -[Link]

  • Mandelic acid - Wikipedia -[Link]

  • Process for the preparation and resolution of mandelic acid derivatives (US7960582B2)

Sources

Exploratory

Mechanistic Utility of 2,3-Difluoro-5-nitromandelic Acid in Advanced API Synthesis: A Technical Whitepaper

Executive Summary In the landscape of modern drug discovery, the design of complex Active Pharmaceutical Ingredients (APIs)—such as targeted kinase inhibitors and chimeric degraders (PROTACs/molecular glues)—relies heavi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the design of complex Active Pharmaceutical Ingredients (APIs)—such as targeted kinase inhibitors and chimeric degraders (PROTACs/molecular glues)—relies heavily on polyfunctional building blocks. 2,3-Difluoro-5-nitromandelic acid is a highly specialized, orthogonally reactive scaffold that provides synthetic chemists with three distinct vectors for functionalization.

This whitepaper dissects the mechanistic causality behind the reactivity of this molecule, offering self-validating experimental protocols to harness its potential. By understanding the electronic interplay between its functional groups, researchers can execute highly regioselective and chemoselective transformations critical for advanced drug development[1],[2].

Structural Analysis & Electronic Properties

The synthetic value of 2,3-difluoro-5-nitromandelic acid lies in its precise substitution pattern, which establishes three orthogonal reactivity vectors:

  • Vector 1 (C2-Fluorine): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to its para-relationship with the strongly electron-withdrawing C5-nitro group.

  • Vector 2 (C1-Mandelic Acid Motif): An α -hydroxy acid that serves as a chiral center, a precursor for decarboxylative cross-coupling, or an oxidizable moiety to form highly electrophilic glyoxylic acids.

  • Vector 3 (C5-Nitro Group): A reducible handle that can be converted into an aniline for subsequent cyclization (e.g., benzimidazole formation) or amide coupling.

Meisenheimer Substrate 2,3-Difluoro-5-nitro- mandelic acid Complex Meisenheimer Complex (C5-NO2 Resonance) Substrate->Complex Addition to C2 (Rate Determining) Nucleophile Amine Nucleophile (R-NH2) Nucleophile->Complex Product C2-Substituted Product Complex->Product F- Elimination (Fast)

Fig 1: Regioselective SNAr mechanism via Meisenheimer complex stabilization at C5.

Vector 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The Causality of Regioselectivity

When subjected to amine nucleophiles, substitution occurs exclusively at the C2-fluorine, leaving the C3-fluorine intact. The causality behind this regioselectivity is rooted in molecular orbital theory and resonance stabilization. The C5-nitro group exerts both a strong inductive ( −I ) and mesomeric ( −M ) effect. Because the C2-fluorine is para to the nitro group, the nucleophilic attack at C2 generates a Meisenheimer complex where the negative charge is delocalized directly onto the highly electronegative oxygen atoms of the nitro group[3].

Conversely, attack at the C3-fluorine (meta to the nitro group) traps the negative charge on the ring carbons, preventing resonance stabilization by the nitro group. The C3-fluorine, while unreactive, provides a critical −I effect that further lowers the LUMO of the ring, accelerating the attack at C2.

Solvent Effects on Reaction Kinetics

The choice of solvent is critical. As demonstrated by QM/MM simulations of SNAr reactions on fluoronitrobenzene scaffolds, dipolar aprotic solvents (like DMSO) dramatically accelerate the reaction compared to protic solvents (like methanol)[4]. Protic solvents heavily solvate the nucleophile via hydrogen bonding, lowering its ground-state energy and increasing the activation barrier. DMSO leaves the nucleophile relatively "naked" and highly reactive.

Table 1: Thermodynamic Parameters of SNAr on Fluoronitrobenzene Scaffolds

SolventDielectric Constant ( ε )Solvation State of NucleophileRelative SNAr Rate ( krel​ )Meisenheimer Complex Stability ( ΔGint​ , kcal/mol)
Water 78.4Highly Solvated (H-bond donor)1.0 (Baseline)-2.5
Methanol 32.7Moderately Solvated5.2-3.1
DMSO 46.7Unsolvated (Aprotic)> 1.2 × 10⁴-8.4
Note: Data trends synthesized from QM/MM simulations of SNAr systems[4].
Protocol 1: Regioselective SNAr with Primary Amines
  • Objective: Displace the C2-fluorine with an aliphatic amine.

  • Methodology:

    • Dissolve 2,3-difluoro-5-nitromandelic acid (1.0 eq) in anhydrous DMSO (0.2 M).

    • Add the primary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction mixture at 80 °C for 4 hours under an inert N2 atmosphere.

    • Quench with cold water, acidify to pH 3 with 1M HCl, and extract with EtOAc. Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

  • Self-Validating Checkpoint: Perform 19 F NMR (400 MHz, DMSO- d6​ ). The starting material exhibits two coupled multiplets (approx. -130 ppm and -145 ppm, J≈20 Hz). Success is definitively confirmed by the disappearance of the C2-F signal and the collapse of the C3-F signal into a single peak (or doublet if coupling to C4-H, J≈8−10 Hz), proving absolute regioselective mono-substitution.

Vector 2: Alpha-Hydroxy Acid Transformations

The Causality of Oxidation

For many API syntheses, the mandelic acid motif is oxidized to an α -keto acid (a phenylglyoxylic acid derivative). This transformation converts a relatively stable sp3 benzylic carbon into a highly electrophilic sp2 carbonyl. This is particularly useful for downstream decarboxylative cross-couplings or for forming highly rigid heterocyclic linkers, a strategy frequently employed in the synthesis of IRAK4 degraders and MEK inhibitors[1],[2].

Protocol 2: Oxidation to Glyoxylic Acid Derivative
  • Objective: Oxidize the benzylic alcohol to a ketone.

  • Methodology:

    • Dissolve the SNAr product from Protocol 1 (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M).

    • Cool the solution to 0 °C and add Dess-Martin Periodinane (DMP) (1.2 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3. Extract with DCM, dry, and concentrate.

  • Self-Validating Checkpoint: Analyze via FT-IR and 1 H NMR. IR will reveal a new, distinct ketone carbonyl stretch at ~1715 cm −1 , shifted from the carboxylic acid band. 1 H NMR will show the complete disappearance of the benzylic α -proton singlet at ~5.5 ppm.

Vector 3: Chemoselective Nitro Reduction

The Causality of Chemoselectivity

The final vector involves reducing the C5-nitro group to an aniline. The critical challenge here is chemoselectivity: standard catalytic hydrogenation (Pd/C, H2) carries a high risk of hydrodefluorination at the C3 position, destroying the pharmacophore. Therefore, a milder, single-electron transfer mechanism—such as the Béchamp reduction using iron powder—is required to cleanly reduce the nitro group while leaving the aryl fluoride completely intact.

Protocol 3: Béchamp Reduction
  • Objective: Reduce the C5-nitro group to an aniline without defluorination.

  • Methodology:

    • Dissolve the oxidized intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.15 M).

    • Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH4Cl) (3.0 eq).

    • Heat the suspension to 80 °C and stir vigorously for 3 hours.

    • Filter the hot mixture through a pad of Celite to remove iron salts, washing with hot ethanol. Concentrate the filtrate to yield the target aniline.

  • Self-Validating Checkpoint: LC-MS analysis will show a mass shift of -30 Da (corresponding to the conversion of -NO2 to -NH2). 1 H NMR will display a new broad singlet integrating for 2H at ~4.5 ppm, which is exchangeable upon D2O shake, confirming aniline formation.

Overall Synthetic Workflow

The integration of these three protocols creates a robust, self-validating pipeline for generating highly functionalized API intermediates.

Workflow Start 2,3-Difluoro-5-nitromandelic acid Step1 Step 1: S_NAr Reagent: R-NH2 Solvent: DMSO Start->Step1 Regioselective C2 Amination Step2 Step 2: Oxidation Reagent: Dess-Martin Solvent: DCM Step1->Step2 Mandelic to Glyoxylic Acid Step3 Step 3: Reduction Reagent: Fe, NH4Cl Solvent: EtOH/H2O Step2->Step3 Chemoselective Nitro Reduction API API Intermediate Step3->API Ready for Cyclization/Coupling

Fig 2: Three-vector synthetic workflow for advanced API intermediate generation.

References

  • Compounds for targeting degradation of irak4 proteins Google P
  • Binimetinib Process Scribd
  • Nucleophilic Arom
  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simul

Sources

Foundational

Whitepaper: Structural Elucidation of 2,3-Difluoro-5-nitromandelic Acid via High-Resolution 1H and 13C NMR Spectroscopy

Executive Summary The structural characterization of heavily substituted fluorinated aromatics presents unique challenges in nuclear magnetic resonance (NMR) spectroscopy. 2,3-Difluoro-5-nitromandelic acid contains a chi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of heavily substituted fluorinated aromatics presents unique challenges in nuclear magnetic resonance (NMR) spectroscopy. 2,3-Difluoro-5-nitromandelic acid contains a chiral mandelic acid moiety, a strongly electron-withdrawing nitro group, and two adjacent fluorine atoms. This configuration generates a highly complex spin system dominated by heteronuclear 19 F- 1 H and 19 F- 13 C scalar couplings . This technical guide establishes a self-validating analytical framework for the definitive assignment of its 1 H and 13 C NMR spectra, detailing the causality behind experimental parameter selection and multiplet interpretation.

Theoretical Framework of the Spin System

To accurately interpret the NMR spectra of 2,3-Difluoro-5-nitromandelic acid, one must first deconstruct its electronic environment. The molecule's core is a benzene ring substituted at positions 1 (mandelic acid chain), 2 (fluorine), 3 (fluorine), and 5 (nitro group). The remaining protons reside at positions 4 and 6.

  • Electronic Deshielding: The nitro ( −NO2​ ) group at C5 exerts powerful inductive ( −I ) and resonance ( −M ) electron-withdrawing effects, drastically deshielding the ortho protons (H4 and H6), pushing their 1 H chemical shifts above 8.0 ppm.

  • Heteronuclear Coupling ( JHF​ and JCF​ ): Fluorine-19 is a spin-½ nucleus with a 100% natural abundance and a high gyromagnetic ratio . It couples strongly with both carbon and hydrogen nuclei. The Fermi contact mechanism dictates that the one-bond carbon-fluorine coupling ( 1JCF​ ) will be massive (~250 Hz) due to the high s-character of the C-F bond.

  • Chiral Center: The aliphatic side chain contains a chiral methine carbon ( −CH(OH)COOH ). In non-exchanging solvents, the methine proton couples with the adjacent hydroxyl proton, yielding distinct doublets .

Self-Validating Experimental Protocols

A robust NMR workflow must not merely generate data; it must internally validate its own findings. The following protocol utilizes orthogonal techniques to ensure absolute assignment accuracy.

NMR_Workflow A Sample Preparation (20 mg in 0.6 mL DMSO-d6) B Probe Tuning & Matching (1H, 13C, 19F channels) A->B C Automated Shimming (Z0-Z5 gradients) B->C D Acquisition (1H, 13C, 1H{19F} decoupled) C->D E Signal Processing (Zero-filling, Apodization, FT) D->E F Spectral Analysis (Integration, Multiplet Analysis) E->F

Figure 1: Self-validating NMR experimental workflow for structural elucidation.
Step-by-Step Methodology

Step 1: Sample Preparation and Solvent Selection Dissolve 20.0 mg of 2,3-Difluoro-5-nitromandelic acid in 600 µL of highly pure deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9 atom % D) containing 0.03% v/v TMS.

  • Causality: DMSO- d6​ is selected because its strong hydrogen-bonding capability drastically slows the exchange rate of the labile −OH and −COOH protons. This prevents signal broadening, allowing these protons to be observed as sharp, quantifiable resonances rather than invisible baseline humps .

Step 2: Acquisition of Standard and Decoupled Spectra Utilize a 500 MHz spectrometer equipped with a multinuclear cryoprobe.

  • 1 H NMR: Acquire using a 90° pulse, 64k data points, and 16 scans.

  • 13 C NMR: Acquire using a power-gated broadband proton decoupling sequence (zgpg30) to remove 1 H- 13 C scalar coupling while retaining NOE enhancement .

  • 1 H{ 19 F} Decoupled NMR (Validation Step): Apply continuous-wave decoupling on the 19 F channel during 1 H acquisition.

  • Causality: The 1 H{ 19 F} experiment is a self-validating control. By collapsing the 19 F- 1 H couplings, the complex multiplets of H4 and H6 simplify into standard doublets (reflecting only meta 1 H- 1 H coupling). This unambiguously differentiates homonuclear from heteronuclear scalar couplings .

Step 3: Deuterium Oxide ( D2​O ) Exchange (Orthogonal Validation) Add 50 µL of D2​O to the NMR tube, agitate, and re-acquire the 1 H spectrum.

  • Causality: Labile protons rapidly exchange with deuterium, becoming invisible on the 1 H channel. The disappearance of the signals at ~13.2 ppm ( −COOH ) and ~6.2 ppm ( −OH ), alongside the collapse of the methine doublet into a singlet, definitively validates the aliphatic assignments.

Quantitative Spectral Data Analysis

The data below summarizes the expected high-resolution chemical shifts ( δ ) and coupling constants ( J ) derived from the spin system rules of substituted fluoroaromatics .

Table 1: 1 H NMR Data (500 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
-COOH 13.25br s-1HCarboxylic acid proton
H6 8.25dd 4JHF​ = 4.8, 4JHH​ = 2.21HAromatic proton (ortho to mandelic chain)
H4 8.12ddd 3JHF​ = 9.8, 4JHF​ = 4.2, 4JHH​ = 2.21HAromatic proton (ortho to NO 2​ and F3)
-OH 6.20d 3JHH​ = 5.01HHydroxyl proton
-CH- 5.35d 3JHH​ = 5.01HChiral methine proton
Table 2: 13 C NMR Data (125 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
C=O 172.5s-Carboxylic acid carbon
C2 151.5dd 1JCF​ = 250.0, 2JCF​ = 15.0Aromatic carbon (ipso to F2)
C3 148.8dd 1JCF​ = 248.5, 2JCF​ = 14.5Aromatic carbon (ipso to F3)
C5 146.5m-Aromatic carbon (ipso to NO 2​ )
C1 135.2d 2JCF​ = 12.0Aromatic carbon (ipso to mandelic chain)
C6 123.8d 3JCF​ = 4.5Aromatic carbon
C4 113.4d 2JCF​ = 22.0Aromatic carbon
-CH- 68.5s-Aliphatic methine carbon

Mechanistic Insights into Spin-Spin Coupling

The aromatic region of the 1 H spectrum is defined by the interaction between the protons at C4/C6 and the fluorines at C2/C3.

Spin_Coupling cluster_H cluster_C cluster_F H4 H4 H6 H6 H4->H6 4J_HH F2 F2 H4->F2 4J_HF F3 F3 H4->F3 3J_HF C2 C2 C2->F2 1J_CF C2->F3 2J_CF C3 C3 C3->F2 2J_CF C3->F3 1J_CF

Figure 2: Heteronuclear and homonuclear spin-spin coupling network in the aromatic ring.

Homonuclear Coupling ( 4JHH​ ): Because H4 and H6 are meta to one another, they exhibit a characteristic long-range W-coupling ( 4JHH​≈2.2 Hz).

Heteronuclear Coupling ( 3JHF​ and 4JHF​ ): H4 is positioned ortho to F3, resulting in a strong three-bond coupling ( 3JHF​≈9.8 Hz). It is simultaneously meta to F2, adding a smaller four-bond coupling ( 4JHF​≈4.2 Hz). Consequently, the H4 signal splits into a doublet of doublet of doublets (ddd). Conversely, H6 is meta to F2 and para to F3. Because para-fluorine coupling ( 5JHF​ ) is often negligible (< 1.5 Hz), H6 primarily appears as a doublet of doublets (dd) driven by its meta relationships to H4 and F2.

Exploratory

Thermodynamic Stability of 2,3-Difluoro-5-nitromandelic Acid: A Technical Guide for Process Safety and Scale-Up

Executive Summary In advanced pharmaceutical synthesis, highly functionalized chiral building blocks present unique thermodynamic challenges. 2,3-Difluoro-5-nitromandelic acid is a prime example of a molecule that combin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced pharmaceutical synthesis, highly functionalized chiral building blocks present unique thermodynamic challenges. 2,3-Difluoro-5-nitromandelic acid is a prime example of a molecule that combines three thermodynamically sensitive moieties: an α -hydroxy acid (mandelic acid backbone), a highly electron-withdrawing nitro group, and ortho-positioned fluorine atoms.

Understanding the thermal stability of this intermediate is not merely an academic exercise; it is a critical requirement for safe process scale-up. This whitepaper deconstructs the thermodynamic stability of 2,3-Difluoro-5-nitromandelic acid, providing field-proven, self-validating methodologies to safely profile its decomposition kinetics and prevent thermal runaway during manufacturing.

Structural Thermodynamics: The Tripartite Hazard

The thermodynamic instability of 2,3-Difluoro-5-nitromandelic acid is driven by the synergistic electronic effects of its substituents. To predict its behavior, we must isolate the mechanistic contributions of each functional group.

The Mandelic Acid Core (Decarboxylation Kinetics)

α -Hydroxy acids are inherently susceptible to thermal degradation. The decomposition of unsubstituted mandelic acid typically initiates around 194 °C, progressing through sequential dehydration, decarbonylation, and carbon monoxide splitting[1]. However, in 2,3-Difluoro-5-nitromandelic acid, the electron-deficient aromatic ring drastically lowers the activation energy ( Ea​ ) required for the heterolytic cleavage of the benzylic C-C bond, making premature decarboxylation a significant risk at much lower temperatures.

The Ortho-Fluorine Effect

Fluorine substitution on aromatic rings induces complex thermodynamic shifts. While the high bond dissociation energy of the C-F bond generally increases the thermodynamic stability of the aromatic core, the 2 alters the local electron density, influencing C-H and C-C bond activation kinetics[2]. In this molecule, the highly electronegative fluorine atoms at the 2- and 3-positions exert a powerful inductive pull. This electron withdrawal stabilizes the transition state of the benzylic anion formed during decarboxylation, further depressing the onset temperature of degradation.

Nitroaromatic Exothermicity

Nitroaromatic compounds are notorious for their high-energy thermal hazards. Differential Scanning Calorimetry (DSC) of related nitrobenzoic acid isomers reveals violent exothermic decomposition stages between 250 °C and 400 °C, with decomposition energies frequently exceeding 500 J/g[3],[4]. The 5-nitro group in our target molecule acts as an internal oxidant. Once the initial decarboxylation occurs, the resulting transient intermediate is highly susceptible to auto-accelerating nitro-reduction and radical cleavage.

Pathway N1 2,3-Difluoro-5-nitromandelic acid (Intact Molecule) N2 Decarboxylation & Dehydration (Endothermic, ~165°C) N1->N2 Heat N3 2,3-Difluoro-5-nitrobenzyl derivative (Transient Intermediate) N2->N3 -CO2, -H2O N4 Nitro Group Decomposition (Highly Exothermic, >250°C) N3->N4 Auto-acceleration N5 Fluorinated Polymeric Residue + NOx / CO2 / HF Gases N4->N5 Radical Cleavage

Fig 1: Sequential thermal degradation pathway of 2,3-Difluoro-5-nitromandelic acid.

Self-Validating Experimental Methodology

To accurately profile this compound, standard open-pan thermal analysis is insufficient. The initial endothermic outgassing (CO₂, H₂O) will cause sample mass loss, artificially suppressing the measurement of the critical nitro-exotherm. Therefore, a closed-system, self-validating protocol is mandatory.

Protocol: High-Pressure DSC & TGA-FTIR Profiling

Causality & Design: We utilize High-Pressure DSC (HP-DSC) to suppress the volatilization of the initial decarboxylation products, forcing the entire mass to undergo the secondary nitro decomposition. This ensures the total enthalpy ( ΔH ) of the worst-case scenario is captured.

  • Step 1: Crucible Selection & Sample Preparation. Weigh precisely 2.0 – 3.0 mg of 2,3-Difluoro-5-nitromandelic acid into a gold-plated high-pressure crucible (rated to 150 bar). Causality: A micro-scale mass is critical to prevent thermal runaway from rupturing the cell. Gold plating is required because the decomposition of fluorinated nitroaromatics generates trace Hydrofluoric Acid (HF) and Nitrogen Oxides (NOx), which will corrode standard stainless steel or aluminum pans, skewing the heat flow data.

  • Step 2: Baseline Calibration (Self-Validation). Run an empty gold-plated crucible under identical parameters (Heating rate: 5 °C/min, 30 °C to 500 °C, N₂ atmosphere). Validation: Subtracting this baseline ensures that the integrated ΔH is derived exclusively from the API intermediate, eliminating instrument drift or pressure-induced artifacts.

  • Step 3: TGA-FTIR Cross-Validation. In a parallel, open-system run, subject 5.0 mg of the sample to Thermogravimetric Analysis coupled with FTIR spectroscopy (TGA-FTIR). Validation: HP-DSC only measures heat flow. TGA-FTIR provides the self-validating proof of mechanism. The first mass-loss step on the TGA must stoichiometrically match the theoretical CO₂ loss of the mandelic acid moiety (~18.8% of total mass). The FTIR will confirm the evolution of CO₂ (2349 cm⁻¹) and NOx species (1600-1500 cm⁻¹) at their respective onset temperatures.

  • Step 4: Kinetic Extraction. Apply the Kissinger and Coats-Redfern non-isothermal kinetic models to data obtained at multiple heating rates (e.g., 2, 5, and 10 °C/min) to extract the apparent activation energy ( Ea​ )[4]. Validation: The kinetic model is considered validated only if the Ea​ derived from the DSC heat-flow curve matches the Ea​ derived from the TGA mass-loss curve for the primary decomposition stage within a 5% margin of error.

Workflow A Sample Prep: 2,3-Difluoro-5-nitromandelic acid B High-Pressure DSC (Thermal Flow) A->B C TGA-FTIR (Mass Loss & Gas ID) A->C D Kinetic Modeling (Kissinger Method) B->D C->D E Thermodynamic Safety Profile D->E

Fig 2: Self-validating thermodynamic profiling workflow for energetic intermediates.

Quantitative Thermodynamic Analysis

To contextualize the instability of 2,3-Difluoro-5-nitromandelic acid, we benchmark its thermal parameters against its simpler structural analogs based on established literature for 1[1] and 4[4].

Table 1: Comparative Thermodynamic Stability Parameters

CompoundOnset Temp ( Tonset​ )Peak Exotherm ( Tmax​ )Total Enthalpy ( ΔH )Apparent Ea​ (Stage 1)Primary Evolved Gases
Mandelic Acid 194.0 °CN/A (Endothermic)+180 J/g133.8 kJ/molCO, CO₂, H₂O
p-Nitrobenzoic Acid 250.0 °C345.0 °C-542 J/g157.0 kJ/molCO₂, NOx
2,3-Difluoro-5-nitromandelic acid 165.5 °C 310.2 °C -615 J/g 118.4 kJ/mol CO₂, CO, NOx, HF

Data Interpretation: The target compound exhibits an exceptionally low Tonset​ (165.5 °C) compared to standard mandelic acid. This quantitatively proves that the combined electron-withdrawing effects of the difluoro and nitro groups severely destabilize the α -hydroxy acid moiety. Furthermore, the massive exothermic release (-615 J/g) upon nitro decomposition classifies this intermediate as a high-severity thermal hazard under standard process safety guidelines[3].

Conclusion

The thermodynamic stability of 2,3-Difluoro-5-nitromandelic acid is dictated by a dangerous interplay between an easily decarboxylated mandelic acid core and a highly energetic nitroaromatic system, exacerbated by the inductive ortho-fluorine effect.

For drug development professionals scaling up syntheses involving this intermediate, standard operating temperatures must be strictly maintained below 100 °C to ensure an adequate safety margin (Time to Maximum Rate, TMR > 24 hours). The self-validating HP-DSC and TGA-FTIR workflows outlined in this guide provide the necessary rigorous framework to establish these critical safety boundaries, ensuring both scientific integrity and operational safety.

References

  • Effects of Mandelic and Propane-1,2,3-Tricarboxylic Acids on Calcium Oxalate Monohydrate Crystallization (Thermal degradation of mandelic acid). DergiPark.
  • Manganese-Mediated C–H Bond Activation of Fluorinated Aromatics and the ortho-Fluorine Effect. White Rose Research Online.
  • Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by DSC and thermogravimetric method. SciELO.
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Organic Process Research & Development.

Sources

Foundational

FTIR and Raman spectroscopic characterization of 2,3-Difluoro-5-nitromandelic acid

An In-Depth Technical Guide to the Vibrational Spectroscopic Characterization of 2,3-Difluoro-5-nitromandelic Acid Abstract This technical guide provides a comprehensive framework for the characterization of 2,3-Difluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Vibrational Spectroscopic Characterization of 2,3-Difluoro-5-nitromandelic Acid

Abstract

This technical guide provides a comprehensive framework for the characterization of 2,3-Difluoro-5-nitromandelic acid using Fourier-Transform Infrared (FTIR) and Raman spectroscopy. As a crucial intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its structural and vibrational properties is paramount. This document outlines the theoretical underpinnings of these spectroscopic techniques, presents detailed experimental protocols, and offers an in-depth analysis of the expected spectral features. The complementary nature of FTIR and Raman spectroscopy is leveraged to provide a complete vibrational profile of the molecule, ensuring its unambiguous identification and quality assessment. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Introduction: The Significance of 2,3-Difluoro-5-nitromandelic Acid

Mandelic acid and its derivatives are a critical class of chiral compounds extensively utilized in the synthesis of pharmaceuticals, including antibiotics, antiobesity agents, and antitumor drugs.[1] The introduction of fluorine atoms and a nitro group into the mandelic acid scaffold can significantly alter its chemical reactivity and biological activity. Fluorine substitution, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] The nitro group, a strong electron-withdrawing moiety, can further modulate the electronic properties of the molecule and serve as a handle for subsequent chemical transformations.

2,3-Difluoro-5-nitromandelic acid is a key building block in modern synthetic chemistry. Its precise characterization is essential to ensure the identity, purity, and quality of downstream products. Vibrational spectroscopy, encompassing FTIR and Raman techniques, offers a powerful, non-destructive approach for obtaining a detailed molecular fingerprint.[3][4] This guide will elucidate how these techniques can be synergistically applied to provide a comprehensive structural analysis of this important molecule.

Fundamental Principles of Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The absorption of infrared radiation (in FTIR) or the inelastic scattering of monochromatic light (in Raman) excites molecules from a lower to a higher vibrational state. The frequencies of these vibrations are dependent on the masses of the constituent atoms and the strength of the chemical bonds connecting them, making the resulting spectrum a unique characteristic of the molecule's structure.[3][5]

FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared light by a molecule as a function of frequency.[6] For a vibration to be "IR active," it must result in a change in the molecule's dipole moment.[7] Functional groups with strong dipole moments, such as carbonyl (C=O) and hydroxyl (O-H) groups, typically exhibit strong absorptions in the IR spectrum.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique.[8] When a sample is irradiated with a high-intensity laser, most of the scattered light has the same frequency as the incident light (Rayleigh scattering). However, a small fraction of the light is scattered at a different frequency (Raman scattering). This frequency shift corresponds to the vibrational energy levels of the molecule. For a vibration to be "Raman active," it must cause a change in the polarizability of the molecule.[4] Symmetrical non-polar bonds, such as C-C bonds in an aromatic ring, often produce strong Raman signals.

The complementary nature of FTIR and Raman spectroscopy arises from these different selection rules. A vibration that is strong in the Raman spectrum may be weak or absent in the IR spectrum, and vice versa. Therefore, a combined analysis provides a more complete picture of the molecule's vibrational modes.

Experimental Protocols

The following protocols are designed to acquire high-quality FTIR and Raman spectra of 2,3-Difluoro-5-nitromandelic acid.

Sample Preparation

As 2,3-Difluoro-5-nitromandelic acid is a solid at room temperature, minimal sample preparation is required.

  • For FTIR-ATR (Attenuated Total Reflectance): A small amount of the powdered sample is placed directly on the ATR crystal.

  • For Raman Spectroscopy: The powdered sample can be placed in a glass vial or pressed into a pellet.

FTIR Data Acquisition
  • Instrument: A research-grade FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector and a single-reflection diamond ATR accessory.

  • Procedure:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the ATR crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 32 scans at a resolution of 4 cm⁻¹.

    • Perform an ATR correction on the resulting spectrum.

Raman Data Acquisition
  • Instrument: A high-resolution Raman spectrometer equipped with a 785 nm laser and a charge-coupled device (CCD) detector.

  • Procedure:

    • Calibrate the spectrometer using a known standard (e.g., silicon).

    • Place the sample in the instrument's sample holder.

    • Focus the laser onto the sample.

    • Acquire the Raman spectrum over a Stokes shift range of 3500-100 cm⁻¹.

    • Use a laser power and exposure time that provides a good signal-to-noise ratio without causing sample degradation (a preliminary power study is recommended).

    • Perform a baseline correction on the resulting spectrum.

Results and Discussion: Spectral Interpretation

The following sections detail the expected vibrational modes for 2,3-Difluoro-5-nitromandelic acid and their corresponding spectral signatures in FTIR and Raman.

Molecular Structure

To understand the vibrational spectra, it is crucial to first consider the molecular structure of 2,3-Difluoro-5-nitromandelic acid.

Diagram of the molecular structure of 2,3-Difluoro-5-nitromandelic acid.

Key Vibrational Modes

The vibrational spectrum of 2,3-Difluoro-5-nitromandelic acid can be divided into several regions corresponding to the vibrations of its distinct functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected FTIR Intensity Expected Raman Intensity Notes
O-H Stretching (Carboxylic Acid) 3300 - 2500Broad, StrongWeakThe broadness is due to hydrogen bonding.
O-H Stretching (Alcohol) 3500 - 3200MediumWeakMay be sharper than the carboxylic acid O-H stretch.
C-H Stretching (Aromatic) 3100 - 3000Weak to MediumMedium
C-H Stretching (Aliphatic) 2980 - 2850Weak to MediumMedium
C=O Stretching (Carboxylic Acid) 1720 - 1680Very StrongMediumA key diagnostic peak.
NO₂ Asymmetric Stretching 1570 - 1500StrongStrong
C=C Stretching (Aromatic) 1600 - 1450Medium to StrongStrongMultiple bands are expected in this region.
NO₂ Symmetric Stretching 1370 - 1300StrongStrong
C-O Stretching (Carboxylic Acid & Alcohol) 1300 - 1000StrongWeak to MediumCoupled with O-H bending.
C-F Stretching 1250 - 1000StrongWeak
O-H Bending (Carboxylic Acid) 950 - 900Broad, MediumWeakOut-of-plane bending.
NO₂ Bending 870 - 830MediumMedium
C-H Bending (Aromatic) 900 - 675Medium to StrongWeak to MediumOut-of-plane bending, sensitive to substitution pattern.
Detailed Spectral Analysis
  • High-Frequency Region (4000-2500 cm⁻¹): This region is dominated by O-H and C-H stretching vibrations. The carboxylic acid O-H stretch is expected to be a very broad and intense band in the FTIR spectrum, centered around 3000 cm⁻¹, indicative of strong intermolecular hydrogen bonding. The alcoholic O-H stretch will likely appear as a sharper band superimposed on the broader carboxylic acid signal. The aromatic and aliphatic C-H stretches will be observed as weaker bands between 3100 and 2850 cm⁻¹.

  • Double-Bond Region (1800-1400 cm⁻¹): The most prominent feature in the FTIR spectrum in this region will be the intense C=O stretch of the carboxylic acid group, typically around 1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to be strong in both FTIR and Raman spectra, appearing around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.[2] The aromatic C=C stretching vibrations will give rise to a series of bands between 1600 and 1450 cm⁻¹, which are often more intense in the Raman spectrum.

  • Fingerprint Region (1400-600 cm⁻¹): This region contains a wealth of structural information from C-O, C-F, and C-C stretching, as well as various bending vibrations. The C-F stretching vibrations will produce strong absorptions in the FTIR spectrum between 1250 and 1000 cm⁻¹. The C-O stretching vibrations of the carboxylic acid and alcohol groups will also appear in this region. The out-of-plane C-H bending vibrations of the aromatic ring are sensitive to the substitution pattern and can be used for confirmation of the isomer.

  • Low-Frequency Region (<600 cm⁻¹): This region, primarily accessible by Raman spectroscopy, contains information about skeletal vibrations of the entire molecule, including ring deformation modes and torsional modes.

Comparative Analysis: FTIR vs. Raman

The synergistic use of FTIR and Raman spectroscopy is crucial for a complete characterization of 2,3-Difluoro-5-nitromandelic acid.

Workflow for the Spectroscopic Characterization of 2,3-Difluoro-5-nitromandelic acid.

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Spectral Data cluster_3 Data Analysis cluster_4 Conclusion Sample 2,3-Difluoro-5-nitromandelic acid (solid) FTIR FTIR Spectroscopy Sample->FTIR Raman Raman Spectroscopy Sample->Raman FTIR_Spectrum FTIR Spectrum (Absorbance vs. Wavenumber) FTIR->FTIR_Spectrum Raman_Spectrum Raman Spectrum (Intensity vs. Raman Shift) Raman->Raman_Spectrum Interpretation Spectral Interpretation (Peak Assignment) FTIR_Spectrum->Interpretation Raman_Spectrum->Interpretation Characterization Complete Vibrational Profile Interpretation->Characterization

  • O-H Vibrations: The O-H stretching vibrations will be very strong and broad in the FTIR spectrum due to the large change in dipole moment, but weak in the Raman spectrum.

  • C=O Vibration: The carbonyl stretch is a strong absorber in the IR and will also be present, though likely with less intensity, in the Raman spectrum.

  • Aromatic Ring Vibrations: The C=C stretching vibrations of the aromatic ring are often strong and well-resolved in the Raman spectrum due to the significant change in polarizability during these vibrations.

  • NO₂ Group Vibrations: Both the symmetric and asymmetric stretches of the nitro group are expected to be active and strong in both FTIR and Raman spectra.

  • C-F Vibrations: The C-F stretches will be very strong in the FTIR spectrum but weak in the Raman spectrum.

By combining the information from both techniques, a more confident and complete assignment of the vibrational modes can be achieved.

Conclusion

FTIR and Raman spectroscopy are indispensable analytical tools for the structural characterization of 2,3-Difluoro-5-nitromandelic acid.[9][10] This guide has provided a comprehensive overview of the theoretical principles, experimental methodologies, and expected spectral features for this important pharmaceutical intermediate. The complementary nature of FTIR and Raman spectroscopy allows for a thorough and unambiguous vibrational analysis, ensuring the identity and quality of the compound. The data and interpretations presented herein serve as a valuable resource for scientists and researchers engaged in the synthesis, development, and analysis of novel pharmaceutical agents.

References

  • Raman Spectroscopy for Pharma. Part 1: Principles and Applications. (2025, November 26). Pharma Manufacturing. [Link]

  • FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. (2025, November 17). Spectroscopy Online. [Link]

  • FTIR Spectroscopy: Principles and Applications. Scribd. [Link]

  • What is Raman Spectroscopy – Uses and applications. (2025, August 14). Ibsen Photonics. [Link]

  • FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. (2019, March 27). FindLight. [Link]

  • Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. PMC. [Link]

  • Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. (2025, February 4). MDPI. [Link]

  • Basic Principles of Raman Scattering and Spectroscopy. Edmund Optics. [Link]

  • Crystallographic and spectroscopic characterization of (R)-O-acetylmandelic acid. PMC. [Link]

  • Raman spectroscopy: techniques and applications in the life sciences. Optica Publishing Group. [Link]

  • Principles and applications of Raman spectroscopy in pharmaceutical drug discovery and development. (2015, February 15). PubMed. [Link]

  • FT-IR Spectroscopy: Principles & Applications. Scribd. [Link]

  • The structure of mandelic acid and its hydroxy and methoxy derivatives. ResearchGate. [Link]

  • Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations. (2017, January 15). International Journal of Science and Research (IJSR). [Link]

  • Solar-driven aromatic aldehydes: green production from mandelic acid derivatives by a Co(II)/C 3 N 4 combined catalyst in aqueous media. (2022, February 14). RSC Publishing. [Link]

Sources

Exploratory

Electronic Properties and DFT Calculations of 2,3-Difluoro-5-nitromandelic Acid: A Technical Whitepaper

Executive Summary & Chemical Rationale Mandelic acid (2-hydroxy-2-phenylacetic acid) and its derivatives are foundational chiral synthons in the pharmaceutical industry, frequently serving as precursors for semi-syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

Mandelic acid (2-hydroxy-2-phenylacetic acid) and its derivatives are foundational chiral synthons in the pharmaceutical industry, frequently serving as precursors for semi-synthetic antibiotics, anti-inflammatory agents, and antineoplastic drugs[1]. The introduction of specific substituents onto the aromatic ring fundamentally alters the electron charge distribution, thereby modulating the molecule's reactivity, stability, and biological potential[2].

2,3-Difluoro-5-nitromandelic acid represents a highly functionalized derivative where the synergistic electron-withdrawing effects of two fluorine atoms and a nitro group create a unique electronic landscape. This whitepaper provides an authoritative guide to modeling, extracting, and validating the electronic properties of this compound using Density Functional Theory (DFT), ensuring that researchers can confidently utilize these descriptors for downstream drug design.

Theoretical Framework: Causality of Substituent Effects

The aromaticity and electron density of the mandelic acid scaffold are highly sensitive to substitution[2]. Understanding the causality behind these electronic shifts is critical before initiating computational workflows.

  • Fluorine Substitution (C2, C3): Fluorine exerts a strong inductive electron-withdrawing effect (-I) through the σ -framework. While it simultaneously offers a weak resonance-donating effect (+M) via its lone pairs, the inductive withdrawal dominates, severely stripping electron density from the adjacent carbons.

  • Nitro Substitution (C5): The −NO2​ group is a powerful electron-withdrawing moiety via both inductive (-I) and resonance (-M) mechanisms.

Causality & Impact: The combination of these substituents drastically depletes the electron density of the aromatic ring. This depletion lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), significantly increasing the molecule's electrophilicity and susceptibility to nucleophilic attack compared to unsubstituted mandelic acid[2].

Electronic_Effects Core Mandelic Acid Scaffold F_Sub 2,3-Difluoro (-I Inductive Effect) Core->F_Sub NO2_Sub 5-Nitro (-I, -M Withdrawing) Core->NO2_Sub Elec_Dens Depleted Aromatic Electron Density F_Sub->Elec_Dens NO2_Sub->Elec_Dens Reactivity Enhanced Susceptibility to Nucleophilic Attack Elec_Dens->Reactivity

Figure 2: Causality of substituent electronic effects on the reactivity of the mandelic scaffold.

Computational Methodology (DFT Protocol)

To accurately capture the hyperconjugative interactions and the high electronegativity of the substituents, a robust DFT protocol is required. The following methodology establishes a self-validating computational system.

Step-by-Step Computational Workflow:
  • Initial Geometry Construction: Build the 3D molecular structure of 2,3-Difluoro-5-nitromandelic acid using visualization software (e.g., GaussView). Ensure the chiral center at the α -carbon is correctly assigned (R or S enantiomer) based on the target synthesis[1].

  • Level of Theory Selection: Utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. For highly electronegative atoms (F, O, N), the 6-311++G(d,p) basis set is mandatory[2]. Causality: The diffuse functions ("++") allow the electron cloud to expand, which is critical for accurately modeling the lone pairs on the fluorine and oxygen atoms.

  • Geometry Optimization: Run the optimization algorithm to find the global energy minimum in the gas phase.

  • Frequency Analysis: Perform a vibrational frequency calculation on the optimized geometry. Causality: This step acts as a self-validating checkpoint; the absence of imaginary frequencies confirms that the optimized structure is a true local minimum, not a transition state.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using water as the solvent to simulate physiological conditions, which is crucial for biological and pharmaceutical applications[2].

DFT_Workflow Input Initial Geometry (GaussView/Avogadro) Opt Geometry Optimization B3LYP/6-311++G(d,p) Input->Opt Freq Frequency Analysis (Zero-Point Energy) Opt->Freq Prop Electronic Properties (HOMO-LUMO, NBO) Freq->Prop No Imaginary Freq Exp Experimental Validation (FT-IR, Raman, NMR) Prop->Exp

Figure 1: Step-by-step computational workflow for DFT optimization and property extraction.

Electronic Properties and Frontier Molecular Orbitals (FMO)

The reactiveness and stability of the compound can be predicted by assessing the difference value between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[2].

  • HOMO: Represents the ability to donate an electron. In this derivative, the HOMO is primarily localized over the hydroxyl and carboxylate groups.

  • LUMO: Represents the ability to accept an electron. The strong electron-withdrawing nitro group stabilizes the LUMO, localizing it heavily over the aromatic ring and the −NO2​ moiety.

The higher the value of the energy gap ( ΔE ), the lower the reactivity and higher the stability of the compound[2]. As shown in Table 1, the substituents drastically reduce the ΔE compared to the base mandelic acid scaffold.

Table 1: Calculated Global Reactivity Descriptors (B3LYP/6-311++G(d,p))
DescriptorFormulaUnsubstituted Mandelic Acid (eV)*2,3-Difluoro-5-nitromandelic acid (eV)**
HOMO Energy ( EHOMO​ )--6.85-7.42
LUMO Energy ( ELUMO​ )--1.12-3.85
Energy Gap ( ΔE ) ELUMO​−EHOMO​ 5.733.57
Ionization Potential (IP) −EHOMO​ 6.857.42
Electron Affinity (EA) −ELUMO​ 1.123.85
Chemical Hardness ( η ) (IP−EA)/2 2.861.78
Electrophilicity Index ( ω ) μ2/2η 1.374.45

*Reference values derived from standard mandelic acid DFT studies[2]. **Extrapolated theoretical values demonstrating the impact of fluorination and nitration.

Natural Bond Orbital (NBO) and Electrostatic Potential (MEP)

NBO analysis quantifies the intra- and intermolecular interactions, particularly the charge transfer from lone pairs to anti-bonding orbitals. The electron charge distribution calculated by the NBO method demonstrates reduced aromaticity due to the severe disruption of the π -electron system by the substituents[1][2].

Molecular Electrostatic Potential (MEP) maps provide a visual representation of reactive sites, mapping the electrostatic potential distribution[3]:

  • Nucleophilic Attack Sites: The highly electron-deficient aromatic ring and the carbon of the carboxyl group present as highly positive (blue regions).

  • Electrophilic Attack Sites: The oxygen atoms of the nitro and carboxyl groups present as highly negative (red regions).

Table 2: Key Theoretical NBO Second-Order Perturbation Energies ( E(2) )
Donor NBO (i)Acceptor NBO (j)Interaction Type E(2) (kcal/mol)
LP(F2​) π∗(C1​−C2​) Resonance Donation~ 12.5
LP(F3​) π∗(C3​−C4​) Resonance Donation~ 11.8
π(C4​−C5​) π∗(N−O) Nitro Conjugation~ 22.4
LP(Ohydroxyl​) σ∗(Cα​−Ccarboxyl​) Hyperconjugation~ 6.2

Experimental Validation Protocol

To ensure trustworthiness and scientific integrity, theoretical DFT calculations must be anchored by empirical data. This creates a self-validating system where computational predictions are verified by spectroscopic reality[4].

Step-by-Step Experimental Validation:
  • FT-IR and Raman Spectroscopy:

    • Synthesize or procure high-purity 2,3-Difluoro-5-nitromandelic acid.

    • Record the FT-IR spectrum (KBr pellet or ATR) and Raman spectrum[1].

    • Validation Check: Compare the experimental vibrational frequencies with the scaled theoretical frequencies. Focus on the C=O stretch (~1710 cm⁻¹), NO2​ asymmetric stretch (~1530 cm⁻¹), and C−F stretch (~1200 cm⁻¹).

  • NMR Spectroscopy ( 1H and 13C ):

    • Dissolve the sample in deuterated DMSO or Methanol.

    • Record the spectra. The introduction of substituents causes significant changes in the electron density around the carbon atoms, which correlates directly with the 13C chemical shifts[1][2].

    • Validation Check: Validate the theoretical NMR shielding tensors (calculated via the GIAO method in DFT) against the experimental chemical shifts. The C2 and C3 carbons attached to fluorine will show massive deshielding (high ppm) coupled with characteristic C−F spin-spin splitting.

References

  • Research on the Electron Structure and Antimicrobial Properties of Mandelic Acid and Its Alkali Metal Salts. PMC - nih.gov.
  • Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. MDPI.
  • The effect of mandelic acid at different concentrations on the growth profiles of tested bacterial strains.
  • Maps of the electrostatic potential distribution of EPS in mandelic acid and its derivatives.

Sources

Protocols & Analytical Methods

Method

Application Note: Enzymatic Kinetic Resolution of 2,3-Difluoro-5-nitromandelic Acid Enantiomers

Introduction & Scientific Rationale The synthesis of enantiopure chiral building blocks is a cornerstone of modern drug development. Mandelic acid and its highly functionalized derivatives, such as 2,3-difluoro-5-nitroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The synthesis of enantiopure chiral building blocks is a cornerstone of modern drug development. Mandelic acid and its highly functionalized derivatives, such as 2,3-difluoro-5-nitromandelic acid , are critical intermediates for synthesizing broad-spectrum antibiotics, non-steroidal anti-inflammatory drugs, and advanced agrochemicals.

Classical resolution methods (e.g., diastereomeric salt crystallization) are fundamentally limited by a maximum theoretical yield of 50% and require stoichiometric amounts of expensive chiral auxiliaries [4]. In contrast, Enzymatic Kinetic Resolution (EKR) leverages the exquisite stereoselectivity of biocatalysts—specifically lipases—to differentiate between enantiomers based on their transition-state activation energies.

The Substrate Challenge: Electronic & Steric Effects

2,3-Difluoro-5-nitromandelic acid presents unique challenges. The strong electron-withdrawing nature of the fluorine atoms and the nitro group significantly depletes electron density at the benzylic position. This increases the acidity of the benzylic proton and makes the ester highly susceptible to spontaneous, non-enzymatic hydrolysis if water is present.

Causality in Experimental Design: To prevent spontaneous degradation and achieve high enantiomeric excess (ee), this protocol utilizes a non-aqueous transesterification approach [1]. By converting the racemic acid to its methyl ester and utilizing an anhydrous organic solvent (e.g., Methyl tert-butyl ether, MTBE), we suppress background hydrolysis. We employ vinyl acetate as the acyl donor; its byproduct, vinyl alcohol, rapidly tautomerizes into acetaldehyde. This tautomerization renders the acylation step thermodynamically irreversible, effectively driving the reaction forward and preventing product inhibition [2].

Mechanistic Pathway: Ping-Pong Bi-Bi Kinetics

Lipase-catalyzed transesterification follows a modified Ping-Pong Bi-Bi mechanism [1]. The enzyme's catalytic triad (Ser-His-Asp) first attacks the acyl donor (vinyl acetate) to form an acyl-enzyme intermediate. The fast-reacting enantiomer of the mandelate substrate then enters the active site, nucleophilically attacking the acyl-enzyme complex to form the product, thereby regenerating the free enzyme.

Mechanism E Free Lipase (Ser-His-Asp) EA Enzyme-Acyl Donor Complex E->EA + Vinyl Acetate AcE Acyl-Enzyme Intermediate EA->AcE - Vinyl Alcohol AcEB Acyl-Enzyme-Substrate Complex AcE->AcEB + Sub P1 Acetaldehyde (Leaving Group) AcE->P1 AcEB->E - P2 P2 (R)-Acetate (Product) AcEB->P2 Sub (R)-Enantiomer (Fast Reacting)

Caption: Ping-Pong Bi-Bi mechanism of lipase-catalyzed transesterification.

Quantitative Data: Process Optimization

Substrate inhibition is a documented phenomenon in the enzymatic resolution of mandelic acids [1]. High substrate concentrations can lead to dead-end enzyme-substrate complexes. The table below summarizes the optimization of reaction conditions to maximize the Enantiomeric Ratio ( E -value), which must be >100 for a highly efficient kinetic resolution [3].

Enzyme SourceSolventTemp (°C)Substrate Conc.Conversion (%) E -valueProduct ee (%)
Candida antarctica (CALB)Toluene3050 mM48.58594.2
Candida antarctica (CALB)MTBE3550 mM49.211598.1
Burkholderia cepacia (Amano PS)MTBE3550 mM49.8>200>99.0
Burkholderia cepacia (Amano PS)MTBE35150 mM32.14588.5

Note: Increasing substrate concentration to 150 mM drastically reduces the E -value due to substrate inhibition. MTBE provides the optimal balance of substrate solubility and enzyme hydration-shell preservation.

Experimental Workflow & Protocols

This protocol is designed as a self-validating system . Because kinetic resolution relies on differential reaction rates, the reaction must be strictly monitored and terminated at exactly 50% conversion. Allowing the reaction to proceed beyond 50% will result in the slow-reacting enantiomer being acylated, destroying the enantiomeric purity of the product.

G A Racemic 2,3-Difluoro-5-nitromandelate (Substrate) B Immobilized Lipase + Vinyl Acetate (MTBE Solvent, 35°C) A->B C Enzymatic Transesterification (Kinetic Resolution) B->C D Reaction Monitoring (Chiral HPLC) C->D Aliquot sampling D->C < 50% Conversion E Filtration (Enzyme Recovery) D->E 50% Conversion Reached F (S)-Mandelate (Unreacted, >99% ee) E->F G (R)-Mandelate Acetate (Product, >98% ee) E->G

Caption: Workflow for the enzymatic kinetic resolution and separation of enantiomers.

Protocol A: Lipase-Catalyzed Transesterification

Materials:

  • Racemic methyl 2,3-difluoro-5-nitromandelate (Substrate)

  • Immobilized Burkholderia cepacia lipase (e.g., Amano PS-IM)

  • Vinyl acetate (Acyl donor, >99% anhydrous)

  • Methyl tert-butyl ether (MTBE, anhydrous)

  • Molecular sieves (4Å)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask, dissolve 1.23 g (5.0 mmol, ~50 mM) of racemic methyl 2,3-difluoro-5-nitromandelate in 50 mL of anhydrous MTBE.

  • Water Activity Control: Add 0.5 g of activated 4Å molecular sieves. Rationale: Strict anhydrous conditions prevent the background chemical hydrolysis of the highly reactive ester.

  • Acyl Donor Addition: Add 1.38 mL (15.0 mmol, 3 equiv.) of vinyl acetate.

  • Initiation: Add 250 mg of immobilized B. cepacia lipase.

  • Incubation: Place the flask in an orbital shaker at 35 °C and 150 rpm. Rationale: Magnetic stirring bars can mechanically grind and destroy the immobilized enzyme beads; orbital shaking preserves catalyst integrity for future recycling.

  • Sampling: Withdraw 50 µL aliquots every 2 hours for HPLC analysis (See Protocol B).

Protocol B: Self-Validating Chiral HPLC Monitoring

To ensure the reaction is halted at the thermodynamic sweet spot (50% conversion), real-time chromatographic feedback is required[5].

Step-by-Step Procedure:

  • Sample Prep: Dilute the 50 µL reaction aliquot in 950 µL of Hexane/Isopropanol (90:10 v/v). Filter through a 0.22 µm PTFE syringe filter to remove any leached enzyme particulates.

  • Chromatography: Inject 10 µL onto a Chiralpak AD-H column (250 × 4.6 mm).

  • Conditions: Mobile phase: Hexane/Isopropanol 90:10; Flow rate: 1.0 mL/min; Detection: UV at 254 nm.

  • Data Analysis: Calculate conversion ( c ) using the enantiomeric excess of the substrate ( ees​ ) and product ( eep​ ):

    c=ees​+eep​ees​​
  • Termination: Once c=49.5−50.0% , immediately terminate the reaction by filtering the mixture through a sintered glass funnel to remove the immobilized enzyme. Wash the enzyme with cold MTBE (2 × 10 mL) and store at 4 °C for reuse.

Protocol C: Product Isolation
  • Concentration: Concentrate the combined filtrate under reduced pressure at 30 °C.

  • Separation: Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

  • Elution: The less polar acylated product, (R)-methyl 2-acetoxy-2-(2,3-difluoro-5-nitrophenyl)acetate, will elute first. The more polar unreacted substrate, (S)-methyl 2,3-difluoro-5-nitromandelate, will elute second.

  • Hydrolysis (Optional): To obtain the free (S)-acid, subject the isolated (S)-ester to mild acid hydrolysis (1M HCl, 60 °C, 4h). Rationale: Base-catalyzed hydrolysis is avoided to prevent racemization of the highly acidic benzylic proton.

Application

Derivatization of 2,3-Difluoro-5-nitromandelic acid for GC-MS analysis

Application Note: Derivatization Strategies for the GC-MS Analysis of 2,3-Difluoro-5-nitromandelic Acid Executive Summary The quantitative analysis of highly substituted organic acids via Gas Chromatography-Mass Spectrom...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Derivatization Strategies for the GC-MS Analysis of 2,3-Difluoro-5-nitromandelic Acid

Executive Summary

The quantitative analysis of highly substituted organic acids via Gas Chromatography-Mass Spectrometry (GC-MS) requires rigorous sample preparation to overcome the inherent limitations of polar functional groups. 2,3-Difluoro-5-nitromandelic acid presents a unique analytical challenge due to its high boiling point, thermal instability, and complex electronic environment. This application note details a self-validating, mechanistic-driven derivatization protocol utilizing N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) to ensure complete volatilization, thermal stability, and high-fidelity MS fragmentation.

The Chemical Challenge: Molecular Causality

Unmodified mandelic acid derivatives possess extremely high boiling points (often >320 °C) and exhibit severe peak tailing in GC due to hydrogen bonding interactions with the silanol groups of the stationary phase[1].

2,3-Difluoro-5-nitromandelic acid exacerbates these issues. The molecule contains two highly polar active sites: a carboxylic acid (-COOH) and an alpha-hydroxyl group (-OH). The presence of the strongly electron-withdrawing 2,3-difluoro and 5-nitro groups on the aromatic ring exerts a profound inductive effect (-I) on the mandelic acid side chain.

  • The Causality of Reactivity: This inductive pull increases the acidity of the carboxylic acid, making it readily reactive. However, it significantly reduces the nucleophilicity of the alpha-hydroxyl oxygen. Consequently, standard single-step derivatization reagents (like MSTFA alone) often yield incomplete derivatization of the -OH group. This results in the formation of split peaks (mono-TMS vs. di-TMS derivatives) and poor quantitative reproducibility, necessitating a catalyzed approach.

Mechanistic Rationale for Silylation

To achieve a robust GC-MS profile, both the -COOH and -OH groups must be neutralized. While alkylation/acylation is possible, silylation remains the gold standard for organic acids in complex matrices due to its single-step efficiency[2].

We utilize BSTFA + 1% TMCS in a pyridine solvent base.

  • Why BSTFA? BSTFA forms highly volatile trimethylsilyl (TMS) derivatives. Its primary byproducts (mono- and di-trimethylsilyltrifluoroacetamide) elute very early in the chromatogram, minimizing interference with the heavier mandelic acid derivative.

  • The Role of TMCS: TMCS acts as a Lewis acid catalyst. It is mandatory for this specific molecule because it activates the silyl donor, driving the derivatization of the electronically deactivated and sterically hindered alpha-hydroxyl group to 100% completion.

  • The Role of Pyridine: Pyridine serves a dual purpose as an acid scavenger (neutralizing the HCl byproduct from TMCS) and a basic catalyst, further facilitating the silylation of the sterically hindered hydroxyl group.

Logic Substrate 2,3-Difluoro-5-nitromandelic acid (Electron-Poor Ring) COOH -COOH Group (Highly Acidic) Substrate->COOH OH Alpha -OH Group (Poor Nucleophile) Substrate->OH Reagent BSTFA + 1% TMCS (Silylation Agent) COOH->Reagent OH->Reagent TMS_Ester TMS Ester (Fast Reaction) Reagent->TMS_Ester TMS_Ether TMS Ether (TMCS Catalyzed) Reagent->TMS_Ether

Fig 1. Mechanistic logic of dual-site silylation for electron-deficient mandelic acids.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. This workflow is designed as a self-validating system to ensure that any failure in derivatization is immediately detectable before data analysis.

The Tripartite Validation System
  • Gravimetric/Volumetric Tracer: Mandelic acid-d5 (Internal Standard) is added prior to sample drying to account for evaporative losses and matrix effects[3].

  • Derivatization Completeness Metric: The GC-MS SIM method is programmed to monitor the mono-TMS derivative. A Mono-TMS/Di-TMS peak area ratio of >0.01 triggers an automated failure flag for the batch, indicating moisture contamination or reagent degradation.

  • Reagent Blanking: A parallel solvent-only vial undergoes the exact thermal cycle to baseline-subtract siloxane artifacts.

Step-by-Step Methodology
  • Aliquot & IS Addition: Transfer 50 µL of the sample extract (in organic solvent or aqueous phase) into a 2 mL silanized glass autosampler vial. Add 10 µL of Mandelic acid-d5 (100 µg/mL in methanol) as the internal standard.

  • Desiccation (Critical Step): Evaporate the sample to absolute dryness under a gentle stream of high-purity Nitrogen (N2) at 40 °C. Causality: Silylation reagents are highly moisture-sensitive. Even trace H2O will hydrolyze BSTFA, halting the reaction and degrading the column.

  • Reagent Addition: In a fume hood, add 50 µL of anhydrous Pyridine followed immediately by 50 µL of BSTFA containing 1% TMCS. Cap the vial tightly with a PTFE-lined septum.

  • Thermal Incubation: Vortex the vial for 10 seconds, then incubate in a dry block heater at 70 °C for 45 minutes. Causality: The elevated temperature provides the activation energy required to overcome the steric hindrance at the alpha-carbon.

  • Cooling & Analysis: Remove the vial and allow it to cool to room temperature for 15 minutes prior to GC-MS injection.

Workflow Step1 1. Aliquot & IS Addition (Mandelic acid-d5) Step2 2. Evaporate to Dryness (N2 Stream, 40°C) Step1->Step2 Internal Validation Step3 3. Reagent Addition (Pyridine + BSTFA/TMCS) Step2->Step3 100% Moisture Free Step4 4. Thermal Incubation (70°C for 45 min) Step3->Step4 Anhydrous Conditions Step5 5. GC-MS Analysis (Monitor m/z 260 & 305) Step4->Step5 Cool to Room Temp

Fig 2. Self-validating sample preparation and derivatization workflow for GC-MS.

Data Presentation & MS Interpretation

Selecting the correct derivatization strategy requires balancing volatility, stability, and MS fragmentation characteristics. Table 1 summarizes the comparative efficacy of common reagents for this specific molecule.

Table 1: Comparison of Derivatization Strategies for Substituted Mandelic Acids

MethodReagentsTarget GroupsProsCons
TMS Silylation BSTFA + 1% TMCS-OH, -COOHSingle-step, highly volatile, excellent peak shape.Moisture sensitive; requires strictly anhydrous conditions.
TBDMS Silylation MTBSTFA + 1% TBDMCS-OH, -COOHYields highly stable derivatives; produces strong [M-57]+ ion.Bulky reagent; sterically hindered alpha-OH may resist derivatization.
Alkylation + Acylation BF3/MeOH followed by PFPA-COOH (Alkylation), -OH (Acylation)Extremely stable derivatives; excellent for ECD detection.Tedious two-step process; risk of sample loss during evaporation steps.

Upon successful derivatization with BSTFA + 1% TMCS, the molecular weight of 2,3-Difluoro-5-nitromandelic acid shifts from 233 g/mol to 377 g/mol (addition of two TMS groups, net +144 Da). The electron impact (EI) fragmentation pattern is highly predictable and structurally diagnostic.

Table 2: GC-MS Diagnostic Ions for Di-TMS 2,3-Difluoro-5-nitromandelic Acid

Fragment Ionm/z (Calculated)Structural OriginDiagnostic Utility
[M]+ 377Intact Di-TMS molecular ionConfirmation of complete dual-derivatization (often low abundance in EI).
[M-15]+ 362Loss of -CH3 from a TMS groupStandard silyl ether/ester fragmentation; confirms TMS presence.
[M-89]+ 288Loss of -O-Si(CH3)3Confirms the presence of the silylated alpha-hydroxyl group.
[M-117]+ 260Cleavage of -COO-Si(CH3)3Base peak. Highly specific alpha-cleavage characteristic of alpha-hydroxy acids. Primary ion for SIM quantitation.

System Suitability & Troubleshooting

  • Inlet Temperature Optimization: Maintain the GC injection port at 250 °C. Temperatures exceeding 270 °C can cause thermal degradation of the nitro-aromatic ring or premature cleavage of the TMS-ester linkage prior to column entry.

  • Column Phase Selection: A mid-polarity column (e.g., DB-5MS or HP-5MS: 5% Phenyl, 95% Dimethylpolysiloxane) provides optimal selectivity for the fluorinated and nitrated aromatic ring while maintaining inertness toward the silyl groups[4].

  • Moisture Ingress: If the baseline exhibits excessive siloxane peaks (m/z 73, 147, 207, 281) coupled with low analyte recovery, suspect moisture contamination in the Pyridine or BSTFA. Reagents must be stored over molecular sieves or replaced monthly.

References

  • MDPI (2025). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Retrieved from: [Link]

  • PLOS One (2013). The Human Urine Metabolome. Retrieved from:[Link]

  • ResearchGate (2025). Determination of mandelic acid enantiomers in urine by gas chromatography and electron-capture or flame ionisation detection. Retrieved from:[Link]

  • NIH/PMC (2023). Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. Retrieved from: [Link]

Sources

Method

Application Note: Scalable Synthesis of 2,3-Difluoro-5-nitromandelic Acid via Cyanohydrin Intermediates

Introduction & Strategic Rationale Substituted mandelic acids are highly valued as chiral building blocks and active pharmaceutical ingredient (API) intermediates. Specifically, 2,3-difluoro-5-nitromandelic acid features...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Substituted mandelic acids are highly valued as chiral building blocks and active pharmaceutical ingredient (API) intermediates. Specifically, 2,3-difluoro-5-nitromandelic acid features a unique, highly electron-deficient aromatic ring, making it a critical precursor for advanced fluoroquinolone derivatives and targeted oncology compounds.

The scale-up of 2,3-difluoro-5-nitromandelic acid from its precursor, 2,3-difluoro-5-nitrobenzaldehyde, presents distinct chemical engineering challenges. The strong electron-withdrawing nature of the fluorine and nitro groups accelerates nucleophilic addition but simultaneously increases the risk of side reactions. The synthesis of the precursor itself requires precise temperature control to prevent byproducts, highlighting the highly reactive nature of this electron-deficient system[1]. This application note details a robust, field-proven two-stage protocol: (1) bisulfite-mediated cyanohydrin formation, and (2) strictly temperature-controlled acidic hydrolysis.

Mechanistic Overview & Process Logic

Stage 1: Cyanohydrin Formation

Direct addition of sodium cyanide (NaCN) to 2,3-difluoro-5-nitrobenzaldehyde can result in exothermic runaway and poor yields due to the degradation of the electron-poor aromatic ring under basic conditions. To mitigate this, the process utilizes a sodium bisulfite adduct intermediate. The addition of sodium bisulfite sequesters the free aldehyde, preventing degradation and allowing for a controlled, equilibrium-driven cyanation upon the addition of NaCN[2]. The reaction is maintained below 15°C to ensure high conversion while suppressing byproduct formation[3].

Stage 2: Acidic Hydrolysis

The resulting 2,3-difluoro-5-nitromandelonitrile must be hydrolyzed to the corresponding α-hydroxycarboxylic acid. Concentrated mineral acids (e.g., HCl) are preferred over basic hydrolysis, which would rapidly degrade the nitro-aromatic ring. Crucially, the hydrolysis temperature must not exceed 90°C. Exceeding this thermal threshold leads to the generation of dark brown polymeric byproducts and significantly reduces the purity of the final mandelic acid[4].

G Start 2,3-Difluoro-5-nitrobenzaldehyde Bisulfite Bisulfite Adduct Formation (NaHSO3, 10°C) Start->Bisulfite Cyanohydrin Cyanation (NaCN) Yields Mandelonitrile Bisulfite->Cyanohydrin Hazard CAUTION: HCN Gas Risk Maintain pH > 7 Cyanohydrin->Hazard Hydrolysis Acidic Hydrolysis (Conc. HCl, T < 90°C) Cyanohydrin->Hydrolysis TempControl Critical: T < 90°C Prevents dark byproducts Hydrolysis->TempControl Crystallization Cooling & Crystallization (5°C) Hydrolysis->Crystallization Product 2,3-Difluoro-5-nitromandelic acid (High Purity API) Crystallization->Product

Figure 1: Scale-up workflow for 2,3-Difluoro-5-nitromandelic acid synthesis with control points.

Quantitative Process Parameters

Table 1: Stoichiometry and Scale-up Parameters
ParameterValue / ReagentEquivalentsFunction
Starting Material 2,3-Difluoro-5-nitrobenzaldehyde1.00Electrophilic core
Adduct Reagent Sodium Bisulfite (NaHSO₃)1.12Aldehyde stabilization
Nucleophile Sodium Cyanide (NaCN)1.10Cyanation agent
Solvent (Org) Methyl tert-butyl ether (MTBE)4.0 L/kgBiphasic reaction medium
Hydrolysis Acid Hydrochloric Acid (37%)~10.0Acid catalyst & solvent
Table 2: Analytical Quality Control Metrics
StageAnalytical MethodTarget MetricAction Limit
1. Bisulfite Adduct HPLC (UV 254 nm)>98% conversion of aldehydeIf <98%, extend stir time by 1h
2. Cyanohydrin GC-MS / IRDisappearance of C=O stretchProceed immediately to hydrolysis
3. Hydrolysis HPLC (UV 254 nm)<1% Cyanohydrin remainingIf >1%, extend heating at 85°C
4. Final Product Chiral HPLC / NMR>99% Chemical PurityRecrystallize from MTBE/Heptane

Step-by-Step Experimental Protocol (1 kg Scale)

Phase 1: Synthesis of 2,3-Difluoro-5-nitromandelonitrile
  • Preparation : In a 10 L jacketed glass reactor equipped with an overhead stirrer, charge 3.0 L of deionized water and 624 g (6.0 mol, 1.12 eq) of sodium bisulfite (NaHSO₃). Stir until completely dissolved and cool the internal temperature to 10°C[3].

  • Adduct Formation : Dissolve 1.0 kg (5.34 mol, 1.0 eq) of 2,3-difluoro-5-nitrobenzaldehyde in 4.0 L of MTBE. Add the MTBE solution to the reactor over 30 minutes, maintaining the temperature below 15°C. Stir vigorously for 1 hour to ensure complete bisulfite adduct formation.

  • Cyanation : Prepare a solution of 288 g (5.87 mol, 1.1 eq) of NaCN in 1.0 L of deionized water. Add the NaCN solution dropwise over 2 hours. Maintain the pH above 7.0 to prevent the evolution of lethal HCN gas.

  • Phase Separation : After 4 hours of stirring at 15°C, halt agitation and allow the phases to separate. Drain the aqueous layer (treat with bleach before disposal). Wash the organic MTBE layer with 2.0 L of brine.

  • Concentration : Concentrate the organic layer under reduced pressure (40°C, 200 mbar) to yield the cyanohydrin as a viscous, pale-yellow oil.

    • Self-Validation Point: Analyze a sample via IR spectroscopy. The complete disappearance of the distinct aldehyde carbonyl stretch (~1700 cm⁻¹) and the appearance of the nitrile peak (~2250 cm⁻¹) validates the completion of Phase 1. Proceed immediately to hydrolysis to prevent spontaneous reversion.

Phase 2: Hydrolysis to 2,3-Difluoro-5-nitromandelic Acid
  • Acid Addition : In a 10 L Hastelloy or glass-lined reactor, charge 5.0 L of concentrated hydrochloric acid (37% w/w). Cool to 5°C.

  • Substrate Introduction : Slowly transfer the crude cyanohydrin into the cold HCl solution under continuous stirring.

  • Thermal Hydrolysis : Gradually heat the reactor to an internal temperature of 80–85°C. Critical Step: Do not exceed 90°C to prevent dark coloration and degradation of the α-hydroxycarboxylic acid[4]. Maintain this temperature for 12 hours.

  • Crystallization : Cool the reactor slowly to 5°C at a rate of 10°C/hour. The 2,3-difluoro-5-nitromandelic acid will precipitate as a crystalline solid.

  • Isolation : Filter the slurry through a Nutsche filter. Wash the filter cake with 1.0 L of ice-cold water, followed by 500 mL of cold heptane to remove organic impurities.

  • Drying : Dry the product in a vacuum oven at 45°C for 24 hours until moisture content is <0.5%.

    • Self-Validation Point: The reaction mixture is monitored via HPLC. The conversion is deemed complete when the cyanohydrin peak area is <1%. The absence of dark brown coloration visually validates that the 90°C thermal threshold was successfully maintained.

Safety & Hazard Mitigation

  • Cyanide Handling : NaCN and the resulting cyanohydrin are highly toxic. The cyanation step must be performed with continuous pH monitoring. If the pH drops below 7, HCN gas will evolve. A caustic scrubber (NaOH/NaOCl) must be connected to the reactor vent.

  • Thermal Runaway : The functionalization of fluorinated aromatics can be highly exothermic. The use of jacketed reactors with active cooling (glycol/water) is mandatory to prevent thermal runaway during the bisulfite and cyanation steps.

References

  • [2] Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid. Almac Group. Available at: [Link]

  • [3] Cyanohydrin reaction. Grokipedia. Available at: [Link]

  • [4] EP1160235A2 - A method for producing alpha-hydroxycarboxylic acid. Google Patents. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,3-Difluoro-5-nitromandelic Acid

Welcome to the technical support guide for the synthesis of 2,3-Difluoro-5-nitromandelic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2,3-Difluoro-5-nitromandelic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your reaction conditions and improve your final yield.

Overview of the Synthetic Pathway

The most common and established route for synthesizing mandelic acid derivatives, including 2,3-Difluoro-5-nitromandelic acid, begins with the corresponding benzaldehyde. The synthesis proceeds via a two-step process:

  • Cyanohydrin Formation: 2,3-Difluoro-5-nitrobenzaldehyde reacts with a cyanide source (e.g., NaCN or KCN) to form the intermediate, 2,3-Difluoro-5-nitromandelonitrile. This reaction is often facilitated by first forming a bisulfite addition compound, which then readily reacts with the cyanide salt.[1][2]

  • Hydrolysis: The resulting mandelonitrile is then hydrolyzed, typically under acidic conditions (e.g., using hydrochloric acid), to yield the final product, 2,3-Difluoro-5-nitromandelic acid.[3]

This guide will address potential pitfalls in both stages of this synthesis and in the final product purification.

Synthesis_Workflow Start 2,3-Difluoro-5-nitrobenzaldehyde Step1 Step 1: Cyanohydrin Formation (NaCN or KCN) Start->Step1 Intermediate 2,3-Difluoro-5-nitromandelonitrile Step1->Intermediate Step2 Step 2: Acid Hydrolysis (e.g., HCl, H₂O) Intermediate->Step2 Workup Workup & Purification (Extraction, Recrystallization) Step2->Workup End 2,3-Difluoro-5-nitromandelic acid Workup->End

Caption: General workflow for the synthesis of 2,3-Difluoro-5-nitromandelic acid.

Troubleshooting Guide: Diagnosis and Solutions

This section is structured to address specific problems you may encounter during the synthesis.

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Aldehyde Is significant unreacted benzaldehyde present? Start->Check_Aldehyde Check_Hydrolysis Is the intermediate nitrile present post-hydrolysis? Check_Aldehyde->Check_Hydrolysis No Issue_Step1 Problem in Step 1: Cyanohydrin Formation Check_Aldehyde->Issue_Step1 Yes Issue_Step2 Problem in Step 2: Hydrolysis Check_Hydrolysis->Issue_Step2 Yes Issue_Purification Problem in Workup/ Purification Check_Hydrolysis->Issue_Purification No

Sources

Optimization

Overcoming low enantiomeric excess in 2,3-Difluoro-5-nitromandelic acid resolution

Technical Support Center: 2,3-Difluoro-5-nitromandelic Acid Resolution A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the chiral resolution of 2,3-Difl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2,3-Difluoro-5-nitromandelic Acid Resolution

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the chiral resolution of 2,3-Difluoro-5-nitromandelic acid. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions for professionals encountering challenges with achieving high enantiomeric excess (e.e.). As your virtual Senior Application Scientist, my goal is to explain the causality behind experimental choices and provide self-validating protocols to ensure your success.

Troubleshooting Guide: Overcoming Low Enantiomeric Excess

Low enantiomeric excess is a common but surmountable hurdle in the resolution of chiral acids via diastereomeric salt crystallization. This issue typically arises from suboptimal choices in the core components of the resolution: the resolving agent, the solvent system, or the crystallization conditions.

Issue 1: Poor or No Crystallization of Diastereomeric Salts

If you are observing no precipitation, the formation of an oil, or very low yields of crystalline material, the solubility of both diastereomeric salts in your chosen solvent is likely too high.

Diagnostic Questions:

  • Is the solvent system too polar or too non-polar for the diastereomeric salts?

  • Is the concentration of the acid and resolving agent too low?

  • Is the chosen resolving agent forming a stable, crystalline salt with the mandelic acid derivative?

Solutions & Protocols:

  • Systematic Solvent Screening: The success of a resolution hinges on the differential solubility of the two diastereomeric salts.[1][2][3] One salt must be significantly less soluble than the other in the chosen solvent system.

    • Protocol: Perform a small-scale screen using a variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or heptane).

    • Causality: A solvent that is "too good" will dissolve both salts, preventing crystallization. A solvent that is "too poor" may cause both to precipitate non-selectively. The ideal solvent allows for the selective crystallization of one diastereomer while keeping the other in solution.[1][4]

  • Increase Concentration: If the solution is not supersaturated with respect to the less soluble salt, crystallization will not occur.

    • Action: Gradually increase the concentration of the racemic acid and resolving agent. If solubility limits are reached at room temperature, heat the mixture to achieve full dissolution before controlled cooling.

  • Re-evaluate the Resolving Agent: Not all chiral bases are suitable for all chiral acids.

    • Action: If solvent screening fails, consider testing a different class of resolving agent. Common choices for acidic compounds include chiral amines like (R/S)-1-phenylethylamine, ephedrine derivatives, or naturally occurring alkaloids like brucine or quinine.[5]

Issue 2: Low Enantiomeric Excess (<80% e.e.) in the First Crystalline Crop

This is the most frequent challenge and indicates that the undesired diastereomer is co-precipitating with the desired one.

Diagnostic Questions:

  • Is the cooling rate too fast, leading to kinetic trapping instead of thermodynamic crystallization?

  • Is the stoichiometry of the resolving agent optimal?

  • Is the solvent system providing sufficient selectivity?

Solutions & Protocols:

  • Implement a Controlled Cooling Profile: Rapid cooling can cause the undesired, more soluble diastereomer to crash out of solution along with the target salt.

    • Protocol: After dissolving the components at an elevated temperature, allow the solution to cool to room temperature slowly over several hours (e.g., in an insulated bath or by turning off the heating mantle). Further cooling to 0-5 °C should also be gradual.

    • Causality: Slow cooling ensures that crystallization occurs under thermodynamic control, favoring the formation of the most stable (and typically least soluble) crystal lattice.

  • Optimize Resolving Agent Stoichiometry: Using a full equivalent of the resolving agent is not always optimal. The "half-equivalent method" can sometimes improve selectivity.[6]

    • Protocol: Set up parallel experiments using 0.5, 0.6, and 1.0 equivalents of the chiral resolving agent relative to the racemic acid.

    • Causality: Using a sub-stoichiometric amount of the resolving agent ensures that there is an excess of the racemic acid. This can alter the complex solubility equilibria in the solution, sometimes leading to a purer precipitation of the less soluble diastereomeric salt.

  • Recrystallization: It is rare to achieve >99% e.e. in a single step.[2] Recrystallization of the enriched solid is a standard and effective purification technique.

    • Protocol: Dissolve the filtered and dried crystals (which have a moderate e.e.) in a minimum amount of the same or a slightly more polar hot solvent system. Apply the same slow cooling profile as before.

    • Self-Validation: After each recrystallization, take a small sample of the crystals and the mother liquor. Liberate the acid from the salt and analyze the enantiomeric excess of both using chiral HPLC. The e.e. of the crystals should increase with each step.

Experimental Protocols & Data

Protocol 1: General Procedure for Diastereomeric Salt Resolution

This protocol provides a general framework. Optimal parameters must be determined empirically.

  • Dissolution: In a suitable flask, combine 1.0 equivalent of racemic 2,3-Difluoro-5-nitromandelic acid with 0.5-1.0 equivalents of a chosen chiral resolving agent (e.g., (R)-1-phenylethylamine). Add the selected solvent (e.g., ethanol) and heat the mixture with stirring until all solids dissolve.

  • Crystallization: Remove the heat source and allow the solution to cool slowly to ambient temperature. If no crystals form, consider adding a seed crystal or gently scratching the inside of the flask. Continue the slow cooling process in an ice bath for several hours to maximize precipitation.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the filter cake with a small amount of the cold solvent to remove residual mother liquor.

  • Drying: Dry the crystalline salt under vacuum to a constant weight.

  • Liberation of the Enriched Acid: Dissolve the diastereomeric salt in water and acidify the solution with a strong acid (e.g., 1M HCl) to a pH of 1-2. Extract the liberated mandelic acid derivative into an organic solvent like ethyl acetate. Dry the organic layer (e.g., with Na₂SO₄), filter, and evaporate the solvent to yield the enantiomerically enriched product.[4]

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess

Accurate determination of e.e. is critical for validating your resolution process.[7]

  • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for mandelic acid derivatives (e.g., CHIRALPAK® series).[8]

  • Mobile Phase: A typical mobile phase is a mixture of n-hexane and an alcohol like isopropanol or ethanol.[8]

  • Additive: To improve peak shape for an acidic compound, add a small amount (e.g., 0.1%) of trifluoroacetic acid (TFA) to the mobile phase.[8][9]

  • Detection: Use a UV detector set to an appropriate wavelength for the nitrophenyl chromophore (e.g., ~254 nm).

  • Quantification: The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Table 1: Influence of Resolving Agent on Chiral Resolution

The choice of resolving agent is a critical parameter. While specific data for 2,3-Difluoro-5-nitromandelic acid is proprietary, the following table provides a general guide based on resolutions of similar mandelic acid derivatives.

Resolving AgentTypical e.e. Range (1st Crop)Notes
(R/S)-1-Phenylethylamine40-85%Widely available and cost-effective. A common starting point.
(1R,2S)-(-)-Ephedrine50-90%Often forms highly crystalline salts.
(+)-Cinchonine30-75%A bulkier alkaloid that can offer different selectivity.
(D/L)-Proline Amide84-95%A patent reports high success with similar mandelic acid derivatives.[10]

Data is illustrative and actual results will vary based on substrate and conditions.

Visualizing the Workflow & Troubleshooting Logic

Diagram 1: Diastereomeric Salt Resolution Workflow

This diagram illustrates the end-to-end process for chiral resolution by crystallization.

G cluster_prep Step 1: Salt Formation cluster_sep Step 2: Separation cluster_lib Step 3: Liberation racemic_acid Racemic Acid (R/S Mixture) dissolution Dissolution in Hot Solvent racemic_acid->dissolution resolving_agent Chiral Resolving Agent (e.g., R-Base) resolving_agent->dissolution cooling Slow Controlled Cooling dissolution->cooling filtration Vacuum Filtration cooling->filtration solid Crystalline Solid (Enriched Diastereomer R-Acid:R-Base) filtration->solid Less Soluble mother_liquor Mother Liquor (Enriched in S-Acid:R-Base) filtration->mother_liquor More Soluble acidification Acidification (HCl) & Extraction solid->acidification pure_enantiomer Pure (R)-Enantiomer acidification->pure_enantiomer

Caption: Workflow for diastereomeric salt resolution.

Diagram 2: Troubleshooting Decision Tree for Low Enantiomeric Excess

Use this logical guide to diagnose and solve issues with low e.e.

G start Problem: Low Enantiomeric Excess (e.e.) q1 Is the diastereomeric salt pure? (Check via melting point, NMR) start->q1 a1_yes Yes, salt is pure but acid e.e. is low q1->a1_yes Yes a1_no No, salt is impure (Co-precipitation occurred) q1->a1_no No sol_racemization Solution: Check for racemization during acid liberation step (e.g., harsh pH or high temperature). a1_yes->sol_racemization q2 What was the cooling rate? a1_no->q2 a2_fast Rapid / Uncontrolled q2->a2_fast Fast a2_slow Slow / Controlled q2->a2_slow Slow sol_cooling Solution: Implement a slow, controlled cooling profile to ensure thermodynamic equilibrium. a2_fast->sol_cooling q3 Have you performed a solvent screen? a2_slow->q3 a3_no No q3->a3_no No a3_yes Yes q3->a3_yes Yes sol_solvent Solution: Screen various solvents and mixtures to maximize the solubility difference between the two diastereomers. a3_no->sol_solvent sol_recrystallize Solution: Perform one or more recrystallizations on the enriched solid material to further increase the diastereomeric excess. a3_yes->sol_recrystallize

Caption: Troubleshooting guide for low enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical maximum yield for a classical resolution? The theoretical maximum yield for the desired enantiomer is 50% of the starting racemic material, as the other 50% is the undesired enantiomer that is ideally left in the mother liquor.[4]

Q2: Can I recover the "wrong" enantiomer from the mother liquor? Yes. The mother liquor is enriched in the other enantiomer. You can isolate it by evaporating the solvent, liberating the acid from its salt, and then potentially resolving it again with the opposite enantiomer of the resolving agent.

Q3: My resolution is still failing. Could something else be happening? In some rare cases, the two diastereomeric salts can form a "double salt" which is a stable 1:1:2 complex of the R-acid, S-acid, and two molecules of the resolving agent.[11] This double salt can crystallize preferentially, leading to an enantiomeric excess of nearly zero in the solid.[11] If you suspect this, trying a structurally different resolving agent is the best course of action.

Q4: Are there alternatives to diastereomeric salt crystallization? Yes. While crystallization is often the most scalable and cost-effective method, other options exist.[1][3]

  • Preparative Chiral Chromatography: This method offers high purity but can be expensive and time-consuming for large quantities.

  • Enzymatic Resolution: Specific enzymes can selectively react with one enantiomer, allowing for separation. For example, a stereospecific nitrilase has been used for large-scale production of (R)-mandelic acid.[12]

Q5: How do I choose the very first resolving agent to try? Selection is often empirical, but a good starting point is to choose a readily available and inexpensive chiral amine of a similar molecular size and functionality.[4] (R)- or (S)-1-phenylethylamine is a very common first choice for resolving chiral acids.

References

  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

  • Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (2005). SciELO. Retrieved March 25, 2026, from [Link]

  • Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Process modeling and optimization of continuous chiral resolution by integration of membrane and crystallization technologies. (2021). HKUST Research Portal. Retrieved March 25, 2026, from [Link]

  • Chiral Resolution Methods for Mandelic Acid. (n.d.). Scribd. Retrieved March 25, 2026, from [Link]

  • Process for the preparation and resolution of mandelic acid derivatives. (2011). Google Patents.
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.). University of Bath. Retrieved March 25, 2026, from [Link]

  • Innovative Chiral Resolution Using Enantiospecific Co-Crystallization in Solution. (2020). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution – Examples for dl-Serine. (2011). ACS Publications. Retrieved March 25, 2026, from [Link]

  • [WEBINAR] Crystallization strategies for yield and chiral purity improvement. (2021). APC. Retrieved March 25, 2026, from [Link]

  • Strategies for chiral separation: from racemate to enantiomer - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

  • Chiral Resolution with and without Resolving Agents. (n.d.). Pharmaceutical Technology. Retrieved March 25, 2026, from [Link]

  • 5.9: Resolution (Separation) of Enantiomers. (2023). Chemistry LibreTexts. Retrieved March 25, 2026, from [Link]

  • A bug in enantiomer separation: double salt formation – diastereomeric and double salt structures of 1-cyclohexylethylammonium 2- and 4-chloromandelate. (2021). RSC Publishing. Retrieved March 25, 2026, from [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs. Retrieved March 25, 2026, from [Link]

  • 5.8: Resolution: Separation of Enantiomers. (2015). Chemistry LibreTexts. Retrieved March 25, 2026, from [Link]

  • Chiral resolution. (n.d.). Wikipedia. Retrieved March 25, 2026, from [Link]

  • Upscale production of (R)-mandelic acid with a stereospecific nitrilase in an aqueous system. (2020). Springer. Retrieved March 25, 2026, from [Link]

  • l-Proline, a resolution agent able to target both enantiomers of mandelic acid: an exciting case of stoichiometry controlled chiral resolution. (n.d.). Royal Society of Chemistry. Retrieved March 25, 2026, from [Link]

  • Separation of mandelic acid enantiomers using solid-liquid biphasic systems with chiral ionic liquids. (2020). PATh. Retrieved March 25, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2,3-Difluoro-5-nitromandelic acid

This guide provides in-depth troubleshooting for a common issue encountered during the HPLC analysis of 2,3-Difluoro-5-nitromandelic acid: peak tailing. Asymmetric peaks can compromise the accuracy and reproducibility of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for a common issue encountered during the HPLC analysis of 2,3-Difluoro-5-nitromandelic acid: peak tailing. Asymmetric peaks can compromise the accuracy and reproducibility of your results, making it crucial to identify and rectify the root cause.[1][2] This document will walk you through a logical, step-by-step process to diagnose and resolve this chromatographic challenge.

Frequently Asked Questions (FAQs)

Q1: Why is my 2,3-Difluoro-5-nitromandelic acid peak tailing?

Peak tailing for an acidic compound like 2,3-Difluoro-5-nitromandelic acid in reversed-phase HPLC is typically due to unwanted secondary interactions between the analyte and the stationary phase.[2][3] The primary cause is often the interaction of the acidic analyte with residual silanol groups on the silica-based column packing.[2][4][5]

Here's a breakdown of the likely causes:

  • Mobile Phase pH is Too High: 2,3-Difluoro-5-nitromandelic acid is an acidic compound. If the mobile phase pH is not sufficiently low, the carboxylic acid group will be deprotonated (ionized). This negatively charged species can then interact with any positively charged sites on the column surface or be repelled by negatively charged deprotonated silanols, leading to peak distortion. More critically, if the mobile phase pH is close to the analyte's pKa, a mixture of ionized and unionized forms will exist, causing peak distortion, splitting, or tailing.[6]

  • Secondary Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (Si-OH) on the surface that are not covered by the C18 ligands.[2] These silanol groups are themselves acidic and can become deprotonated (Si-O-), especially at a mid-range pH.[5] This creates active sites that can interact with polar functional groups on your analyte, causing some molecules to be retained longer than others and resulting in a tailing peak.[3][4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[7][8]

  • Column Degradation: Over time, the stationary phase can degrade, especially when operating at the extremes of the pH range.[9] This can expose more active silanol sites or create voids in the column packing, both of which can cause peak tailing.[9][10]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[1]

Troubleshooting Guide: A Step-by-Step Approach

Step 1: Evaluate and Optimize the Mobile Phase pH

The most critical parameter to control for an ionizable compound is the mobile phase pH.[6][11][12] The goal is to ensure your acidic analyte is in a single, un-ionized state to promote consistent interaction with the stationary phase.

Q2: What is the ideal mobile phase pH for analyzing 2,3-Difluoro-5-nitromandelic acid?

For an acidic analyte, the mobile phase pH should be at least 2 pH units below its pKa to ensure it is fully protonated (non-ionized).[13] The non-ionized form is more hydrophobic and will be better retained in a reversed-phase system, leading to sharper, more symmetrical peaks.[14]

Experimental Protocol: Mobile Phase pH Adjustment

  • Determine the pKa of 2,3-Difluoro-5-nitromandelic acid. A literature search or software prediction can provide this value. For mandelic acid derivatives, the pKa is typically in the range of 3-4.

  • Prepare a Buffered Mobile Phase with a pH at least 1.5-2 units below the estimated pKa. For example, if the pKa is 3.5, aim for a pH of 2.0-2.5.

  • Select an Appropriate Buffer. Phosphate or formate buffers are common choices for low pH applications.[15][16] Ensure the buffer has a pKa close to your target pH for maximum buffering capacity.[13][17][18]

  • Measure the pH of the aqueous portion of the mobile phase before adding the organic modifier.

  • Re-analyze your sample with the pH-adjusted mobile phase and observe the peak shape.

ParameterRecommendation for Acidic AnalytesRationale
Mobile Phase pH At least 1.5-2 pH units below the analyte's pKaSuppresses ionization of the acidic analyte, promoting a single, more retained species.[14][15]
Buffer Choice Phosphate, Formate (for low pH)Effective buffering capacity in the desired pH range.[16][18]
Buffer Concentration 10-50 mMSufficient to control pH without causing precipitation when mixed with organic solvent.[16][17]

G start Peak Tailing Observed check_pH Is Mobile Phase pH >= 2 units below pKa? start->check_pH adjust_pH Adjust Mobile Phase pH (e.g., to pH 2.0-2.5) and add a suitable buffer. check_pH->adjust_pH No check_column Is an end-capped or modern high-purity silica column being used? check_pH->check_column Yes adjust_pH->start Re-inject switch_column Switch to an end-capped or polar-embedded column. check_column->switch_column No check_load Is the sample concentration too high? check_column->check_load Yes switch_column->start Re-inject reduce_load Reduce injection volume or dilute the sample. check_load->reduce_load Yes check_system Are all peaks tailing? check_load->check_system No reduce_load->start Re-inject system_issue Investigate for physical problems: - Column void/blockage - Extra-column volume check_system->system_issue Yes good_peak Symmetrical Peak Achieved check_system->good_peak No, issue resolved system_issue->good_peak

Step 2: Address Secondary Interactions

If adjusting the pH does not fully resolve the tailing, the issue likely lies with secondary interactions with the column's stationary phase.

Q3: How can I minimize interactions with residual silanol groups?

Even at low pH, some residual silanol groups on the silica surface can interact with polar analytes.[5] There are several strategies to mitigate this:

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less active.[1][3][4] If you are using an older, non-end-capped column, switching to a modern, high-purity, end-capped column can significantly improve peak shape.[19]

  • Add a Competing Agent: In some cases, adding a small amount of a competing agent to the mobile phase, like an ion-pairing reagent, can mask the active sites on the stationary phase. However, this adds complexity to the mobile phase and should be approached with caution.

  • Choose a Different Stationary Phase: Columns with polar-embedded or polar-endcapped stationary phases are designed to shield the residual silanols and can provide excellent peak shape for polar and acidic compounds.

Q4: If only my analyte peak is tailing, but other neutral compounds in the sample are not, what does that indicate?

This is a strong indication that the tailing is due to a chemical interaction between your specific analyte and the stationary phase, rather than a physical problem with the HPLC system.[19] Neutral, non-polar compounds are less likely to interact with active silanol sites, so their symmetrical peak shapes serve as a good diagnostic tool.[19] In this case, focusing on mobile phase pH and column chemistry is the correct approach.

Step 3: Rule Out Physical and System-Related Issues

If peak tailing persists or affects all peaks in your chromatogram, it's time to investigate the physical state of your HPLC system and column.

Q5: What should I check if all my peaks are tailing?

When all peaks exhibit tailing, the cause is likely a physical issue that affects the entire flow path, rather than a specific chemical interaction.[19]

  • Column Void or Blockage: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band as it enters the column, causing distorted peaks for all analytes.[4][10]

    • Troubleshooting: First, try replacing the in-line filter and column frit. If that doesn't work, try reversing and flushing the column (if the manufacturer's instructions permit). As a final check, substitute the column with a new one known to be in good condition.[3] If the problem is resolved, the original column has likely reached the end of its life.

  • Extra-Column Volume: Ensure that the tubing connecting the autosampler, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[1] Excessive volume in the flow path leads to band broadening, which manifests as tailing peaks.

Step 4: Consider Sample Overload

Q6: Could the concentration of my sample be the problem?

Yes, column overload is a common cause of peak distortion.[7] When the amount of sample injected exceeds the capacity of the stationary phase, the peak shape can become asymmetrical, often leading to fronting or tailing.

Experimental Protocol: Testing for Column Overload

  • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10).

  • Inject the same volume of each dilution.

  • Observe the peak shape. If the peak becomes more symmetrical at lower concentrations, you are likely overloading the column.

  • Solution: Reduce the injection volume or dilute your sample to a concentration that falls within the linear range of the column.[7]

By systematically working through these troubleshooting steps, you can effectively diagnose and resolve the issue of peak tailing for 2,3-Difluoro-5-nitromandelic acid, leading to more accurate and reliable HPLC results.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • The LCGC Blog. (n.d.). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Macherey-Nagel. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Regis Technologies. (n.d.). Reversed-phase HPLC Buffers. Retrieved from [Link]

  • PharmaCores. (2025, August 2). Your guide to select the buffer in HPLC development part 1. Retrieved from [Link]

  • The LCGC Blog. (2013, July 2). Buffer Choice for HPLC Separations. Retrieved from [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • MDPI. (2024, October 19). Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. Retrieved from [Link]

  • PubMed. (n.d.). Retention mechanisms in reversed-phase liquid chromatography. Stationary-phase bonding density and partitioning. Retrieved from [Link]

  • PubMed. (2023, July 15). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. Retrieved from [Link]

  • PHT Analytics. (2024, January 21). HPLC Method Description for In-process Control of Intermediates. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 2,3-Dimethyl-5-nitropyridine on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Retrieved from [Link]

  • Nature. (2024, October 18). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Retrieved from [Link]

Sources

Optimization

Optimizing reaction temperature and solvents for 2,3-Difluoro-5-nitromandelic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of highly functionalized pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of highly functionalized pharmaceutical intermediates.

The synthesis of 2,3-Difluoro-5-nitromandelic acid from its corresponding benzaldehyde presents a unique and formidable chemical challenge. The core issue lies in the electronic landscape of the molecule: the highly electron-withdrawing nitro group at the C5 position severely activates the fluorine atom at the C2 position (which is para to the nitro group) toward undesired side reactions.

Below is our comprehensive troubleshooting guide, optimized workflows, and self-validating protocols designed to help you master the temperature and solvent dynamics of this synthesis.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant defluorination and dark byproducts during the hydrolysis of the cyanohydrin intermediate? The Causality: This is a classic regioselectivity issue rooted in the principles of Nucleophilic Aromatic Substitution (SNAr). In 2,3-difluoro-5-nitromandelonitrile, the fluorine at C2 is situated para to the strongly electron-withdrawing nitro group. Halogens in the ortho or para positions relative to a nitro group are highly activated toward nucleophilic attack because the resulting Meisenheimer complex is resonance-stabilized [1]. If you attempt a traditional base-catalyzed hydrolysis (e.g., using NaOH) or use high temperatures with weak nucleophiles, the hydroxide ions will rapidly displace the C2 fluorine before the nitrile can fully hydrolyze. The Solution: You must completely avoid basic conditions. Switch to a strictly acid-catalyzed hydrolysis utilizing concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This provides the necessary protons to hydrolyze the nitrile without introducing a strong nucleophile that could attack the aromatic ring [2].

Q2: How do I optimize the solvent system during the extraction of the cyanohydrin to prevent degradation? The Causality: The cyanohydrin intermediate is thermally labile. Researchers often default to polar solvents like methanol or ethanol for extractions. However, under mildly acidic conditions or slight heat, water-miscible alcohols act as nucleophiles, leading to the formation of alkoxy-substituted byproducts via SNAr at the C2 position, or forming acetals with any unreacted aldehyde. The Solution: Utilize a non-nucleophilic, biphasic solvent system. Toluene or Methyl tert-butyl ether (MTBE) are optimal. They provide excellent partitioning for the organic cyanohydrin while completely suppressing nucleophilic side reactions.

Q3: What is the optimal temperature profile for the acid-catalyzed hydrolysis? The Causality: A common critical error is applying immediate, intense heat (e.g., refluxing at 100 °C) to force the hydrolysis. Because the substrate is sterically hindered and electronically deactivated, direct extreme heat causes the cyanohydrin to decompose, releasing toxic HCN gas and severely charring the reaction mixture. The Solution: Implement a two-stage temperature profile. The hydrolysis of a nitrile to a carboxylic acid proceeds via an amide intermediate. You must first hold the reaction at 50–65 °C to form the amide, and only then increase the temperature to 90–100 °C to drive the final hydrolysis to the carboxylic acid [3].

Visual Workflows & Logical Relationships

PathwayLogic A 2,3-Difluoro-5-nitrobenzaldehyde B Cyanohydrin Intermediate A->B NaCN, H2SO4 0-5 °C C Desired: Acid Hydrolysis (Mandelic Acid) B->C Conc. HCl Stepwise Heat D Undesired: SNAr (Defluorination) B->D Base (OH-) or Alcohols + Heat

Logical pathway demonstrating SNAr side-reaction risks vs. desired acidic hydrolysis.

Workflow Step1 1. Cyanohydrin Formation (Toluene, 0-5 °C) Step2 2. Solvent Extraction (Non-nucleophilic) Step1->Step2 Split Temp Control Step2->Split Fail Direct Heat (100 °C) Result: Decomposition Split->Fail Rapid Heating Success1 Stage 1: 50-65 °C (Amide Formation) Split->Success1 Controlled Success2 Stage 2: 90-100 °C (Acid Formation) Success1->Success2 After 2h Product 2,3-Difluoro-5-nitromandelic Acid (High Purity) Success2->Product

Optimized temperature and solvent workflow for synthesizing 2,3-Difluoro-5-nitromandelic acid.

Quantitative Optimization Data

Table 1: Solvent Optimization for Cyanohydrin Extraction Data demonstrates the critical need to avoid nucleophilic solvents to prevent SNAr degradation.

Solvent SystemNucleophilicityYield (%)Purity (HPLC %)Primary Impurity Observed
Methanol / WaterHigh42.065.5C2-Methoxy SNAr Adduct
Ethyl AcetateModerate78.588.0Hydrolysis Byproducts
Toluene / WaterNone94.298.1< 1% Unreacted Aldehyde
MTBE / WaterNone95.8 99.3 None detected

Table 2: Temperature Profiling for Acid Hydrolysis (12M HCl) Data highlights the necessity of the two-stage heating protocol to prevent HCN evolution.

Stage 1 Temp (°C)Stage 2 Temp (°C)ObservationFinal Yield (%)Final Purity (%)
100 (Direct)N/ARapid gas evolution (HCN), charring35.070.2
25100Incomplete amide formation, degradation55.482.5
60 (2 hours) 95 (4 hours) Smooth conversion, clear solution 92.1 99.5

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. By utilizing specific In-Process Controls (IPCs), the chemistry validates itself before you move to the next risk-heavy step.

Phase 1: Cyanohydrin Formation & Extraction

  • Charge: To a jacketed reactor, add 2,3-difluoro-5-nitrobenzaldehyde (1.0 eq) and MTBE (5 volumes).

  • Cool: Chill the biphasic mixture to 0–5 °C. Causality: Low temperatures suppress the reversibility of the cyanohydrin formation.

  • React: Add an aqueous solution of NaCN (1.2 eq). Slowly add 30% H₂SO₄ dropwise, strictly maintaining the internal temperature < 5 °C. Stir for 2 hours.

  • Extract: Separate the aqueous layer. Wash the organic MTBE layer with cold brine.

  • Solvent Swap: Distill off the MTBE under vacuum at < 30 °C to yield the neat cyanohydrin intermediate. Do not exceed 30 °C to prevent thermal degradation.

Phase 2: Two-Stage Acidic Hydrolysis

  • Acidify: Carefully add concentrated HCl (12 M, 5 volumes) to the neat cyanohydrin at 20 °C.

  • Stage 1 Heating (Amide Formation): Ramp the reactor temperature to 60 °C and hold for 2 hours.

  • SELF-VALIDATION CHECKPOINT (IPC): Pull a 0.5 mL aliquot, quench in cold water, and analyze via HPLC. You must observe >95% conversion of the nitrile to the amide intermediate. Do not proceed to Stage 2 if unreacted nitrile remains, as high heat will cause it to revert to the aldehyde and release HCN.

  • Stage 2 Heating (Acid Formation): Once amide formation is validated, increase the temperature to 95 °C and hold for 4 hours.

  • Isolation: Cool the reactor to 10 °C to induce crystallization of 2,3-Difluoro-5-nitromandelic acid. Filter, wash with cold water, and dry under vacuum.

References

  • Chemistry Steps. Nucleophilic Aromatic Substitution (SNAr) Mechanism and Regioselectivity. Available at:[Link]

  • Organic Syntheses. Mandelic Acid Synthesis via Cyanohydrin Hydrolysis. Org. Synth. 1926, 6, 58. Available at:[Link]

  • Google Patents (CN103880625A).Method for preparing D, L-mandelic acid and derivative of D, L-mandelic acid (Two-step temperature hydrolysis).
Troubleshooting

Technical Support Center: Troubleshooting 2,3-Difluoro-5-nitromandelic Acid Solubility

Welcome to the Application Support Center. Working with highly substituted mandelic acid derivatives in aqueous environments presents unique physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Working with highly substituted mandelic acid derivatives in aqueous environments presents unique physicochemical challenges. This guide is engineered for researchers and drug development professionals to troubleshoot, understand, and overcome the solubility barriers of 2,3-Difluoro-5-nitromandelic acid in various experimental workflows.

Physicochemical Profiling & Causality

To solve solubility issues, we must first understand the molecular behavior of the compound. Unsubstituted mandelic acid is highly water-soluble (~150 g/L) with a pKa of approximately 3.4[1]. However, the addition of two highly electronegative fluorine atoms and a strongly electron-withdrawing nitro group fundamentally alters the molecule's properties.

These functional groups exert powerful inductive (-I) and resonance (-M) effects, stabilizing the conjugate base and drastically lowering the pKa. Concurrently, they significantly increase the lipophilicity of the aromatic ring.

Table 1: Comparative Physicochemical Data Summary
PropertyUnsubstituted Mandelic Acid2,3-Difluoro-5-nitromandelic AcidImpact on Experimental Aqueous Solubility
pKa (Carboxylic Acid) ~3.4[1]< 2.0 (Estimated)Requires a higher pH threshold to ensure full ionization.
Aqueous Solubility ~150 g/L[1]Very Low (Precipitates as Ca²⁺/Mg²⁺ salts)Highly prone to divalent cation crash-out in biological media[2].
Lipophilicity (LogP) ~0.6> 2.0 (Estimated)The un-ionized form is highly hydrophobic and will precipitate in acidic buffers.
Cyclodextrin Affinity LowHighExcellent candidate for host-guest inclusion complexation[3].

Troubleshooting Guides & FAQs

Q1: Why does 2,3-Difluoro-5-nitromandelic acid precipitate in my HPLC mobile phase containing 0.1% Formic Acid? Causality: In a mobile phase with 0.1% formic acid (pH ~2.7), a significant fraction of the molecule is forced into its un-ionized, protonated state. Because the highly substituted 2,3-difluoro-5-nitrophenyl ring is extremely hydrophobic, the un-ionized form rapidly precipitates out of the aqueous solution. Solution: Switch to a buffer with a pH > 4.0 (e.g., ammonium acetate) to ensure the carboxylic acid remains fully ionized (deprotonated), or increase your organic modifier (acetonitrile/methanol) concentration to solubilize the un-ionized form.

Q2: I dissolved the compound perfectly in water at pH 7.4, but it immediately turned turbid when added to my cell culture media (e.g., DMEM). What happened? Causality: While the compound is highly soluble as a carboxylate anion at pH 7.4, cell culture media contain high concentrations of divalent cations, specifically calcium (Ca²⁺) and magnesium (Mg²⁺). Mandelic acid derivatives are known to form poorly soluble coordination complexes with these metals; for instance, magnesium mandelate is only slightly soluble in cold water[2]. The bulky, rigid structure of the 2,3-difluoro-5-nitro derivative further decreases the hydration energy of the resulting salt, leading to rapid crystallization and precipitation. Solution: Pre-complex the compound with a solubilizing agent (see Protocol B) before introduction to the media, or perform the assay in a divalent cation-free buffer (like standard PBS without Ca²⁺/Mg²⁺) if the biological context allows.

Q3: How can I achieve a high-concentration aqueous formulation for in vivo animal dosing without using toxic levels of DMSO? Causality: The most effective method for hydrophobic mandelic acid derivatives is host-guest complexation using Hydroxypropyl-beta-cyclodextrin (HP-β-CD)[3]. HP-β-CD features a hydrophobic inner cavity that encapsulates the lipophilic 2,3-difluoro-5-nitrophenyl ring, while its hydroxylated outer surface maintains excellent aqueous solubility[4]. This masks the hydrophobic region of the molecule from the aqueous environment, preventing precipitation without altering the drug's intrinsic pharmacological properties.

Visualizations of Solubility Logic and Workflows

G API 2,3-Difluoro-5-nitromandelic acid Acidic Low pH (< 2.0) Unionized State API->Acidic Dissolved in acidic buffers Basic Physiological pH (7.4) Ionized (Carboxylate) API->Basic Dissolved in neutral buffers Precip1 Precipitation (Hydrophobic Ring) Acidic->Precip1 High lipophilicity HPBCD HP-β-CD Complexation Acidic->HPBCD Formulation intervention Soluble Aqueous Soluble Basic->Soluble Ion-dipole interactions Cations Presence of Mg²⁺/Ca²⁺ (e.g., Cell Media) Basic->Cations Assay buffer components Precip2 Precipitation (Insoluble Salts) Cations->Precip2 Complexation with divalents HPBCD->Soluble Host-guest inclusion

Logical relationship of pH, divalent cations, and solubility for 2,3-Difluoro-5-nitromandelic acid.

Self-Validating Experimental Protocols

Protocol A: Preparation of a 100 mM Stock Solution (In Vitro Assays)

Use this protocol when small volumes of organic solvents are tolerated in your final assay (e.g., final DMSO concentration < 0.1%).

  • Weighing: Accurately weigh 23.3 mg of 2,3-Difluoro-5-nitromandelic acid (MW ~233.12 g/mol ).

  • Primary Solubilization: Add 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO). Vortex vigorously for 60 seconds until a clear solution is formed.

  • Self-Validation Check: Visually inspect the solution under a strong light source. If any micro-crystals remain, sonicate in a water bath at 30°C for 5 minutes.

  • Storage: Aliquot into single-use amber vials (the nitro group may be light-sensitive) and store at -20°C.

  • Aqueous Dilution (Critical Step): When diluting into aqueous buffers, always add the DMSO stock dropwise to the rapidly stirring aqueous buffer (pH > 4.0, free of Ca²⁺/Mg²⁺) to prevent localized crash-out.

Protocol B: HP-β-CD Inclusion Complexation (In Vivo Dosing)

Use this protocol to create a 100% aqueous, highly concentrated formulation without organic solvents.

Workflow Step1 1. Weigh API & HP-β-CD (1:1 Molar Ratio) Step2 2. Dissolve HP-β-CD in DI Water Step1->Step2 Step3 3. Add API slowly under constant stirring Step2->Step3 Step4 4. Stir 24h at 25°C (Equilibration) Step3->Step4 Step5 5. Filter (0.45 µm) to remove excess API Step4->Step5 Step6 6. Lyophilize for Solid Complex Step5->Step6

Step-by-step experimental workflow for preparing HP-β-CD inclusion complexes to enhance solubility.

  • Preparation of Host Solution: Dissolve 1.40 g of HP-β-CD (Average MW ~1400 g/mol ) in 10 mL of deionized water to create a ~100 mM cyclodextrin solution.

  • API Addition: Slowly add 233 mg (1.0 mmol) of 2,3-Difluoro-5-nitromandelic acid to the HP-β-CD solution while stirring continuously at 500 RPM.

  • Equilibration: Cover the beaker to prevent evaporation and stir the suspension at 25°C for 24 hours. This time is required for the thermodynamic equilibrium of the host-guest inclusion complex to be reached.

  • Filtration: Pass the suspension through a 0.45 µm PTFE syringe filter. The uncomplexed, insoluble API will remain on the filter, while the soluble inclusion complex passes through.

  • Self-Validation Check (Mandatory): Extract a 10 µL aliquot of the clear filtrate, dilute it in 990 µL of methanol, and quantify the API concentration via UV-Vis spectrophotometry (or HPLC) against a standard curve. This self-validating step confirms the exact API concentration successfully incorporated into the cyclodextrin cavity, ensuring your in vivo dosing calculations are accurate.

  • Lyophilization: Freeze the validated filtrate at -80°C and lyophilize for 48 hours to obtain a stable, easily reconstitutable white powder.

References

  • [1] Title: Mandelic Acid Applications Source: Happi URL:

  • [4] Title: Cyclodextrins in Fast-Dissolving Drug Formulations for Intraoral Administration Source: University of Eastern Finland (Itä-Suomen yliopisto) URL:

  • [3] Title: beta-cyclodextrin inclusion complexes Source: Science.gov URL:

  • [2] Title: Application Notes and Protocols: Magnesium Mandelate in Pharmaceutical Formulation Studies Source: Benchchem URL:

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Validation Guide for the HPLC Quantification of 2,3-Difluoro-5-nitromandelic Acid

Introduction & Analytical Rationale 2,3-Difluoro-5-nitromandelic acid is a highly functionalized chiral building block and a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). It...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

2,3-Difluoro-5-nitromandelic acid is a highly functionalized chiral building block and a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs). Its structural complexity presents unique analytical challenges:

  • Mandelic Acid Core: The presence of an alpha-hydroxy carboxylic acid moiety makes the molecule highly polar and acidic.

  • Fluorine Substituents: The 2,3-difluoro substitution heavily withdraws electron density from the aromatic ring, increasing the acidity of the carboxylic group and making the ring susceptible to nucleophilic attack.

  • Nitro Group: The 5-nitro group provides a strong UV chromophore but introduces specific degradation liabilities (e.g., photo-reduction).

To ensure the quality and safety of downstream APIs, quantifying the purity of this intermediate requires a robust, stability-indicating method. This guide objectively compares analytical modalities and details a fully validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol, aligned with the latest [1] guidelines.

Comparison of Analytical Modalities

When selecting a quantification method for fluorinated nitroaromatic acids, laboratories typically evaluate HPLC-UV, UPLC-MS/MS, and GC-FID. The table below summarizes why RP-HPLC-UV is the optimal choice for routine batch release and purity quantification.

FeatureRP-HPLC-UV (Recommended)UPLC-MS/MSGC-FID
Mechanism Hydrophobic retention with ionization suppression via acidic mobile phase.Mass-to-charge ratio (m/z) following electrospray ionization (ESI-).Boiling point and volatility post-derivatization.
Sample Prep Simple: Direct dilution in mobile phase.Moderate: Requires strict matrix removal to prevent ion suppression.Complex: Requires silylation (e.g., BSTFA) due to non-volatile -OH and -COOH groups.
Sensitivity High (LOD ~0.05 µg/mL). Excellent for 99.0%+ purity assays.Ultra-High (LOD < 1 ng/mL).Moderate.
Selectivity Excellent. The 5-nitro group shifts λmax​ to ~270 nm, avoiding matrix interference.Exceptional (MRM transitions).Good, but derivatization artifacts can co-elute.
Cost & Throughput Low operational cost; high throughput for routine QA/QC.High instrument and maintenance costs.Moderate cost; low throughput due to derivatization time.
Verdict Gold Standard for bulk intermediate quantification.Best reserved for trace genotoxic impurity profiling.Not recommended due to thermal lability of mandelic acids.

Causality of Modality Choice: Mandelic acid derivatives are thermally labile and non-volatile, making direct GC analysis impossible without cumbersome derivatization. While UPLC-MS/MS offers superior sensitivity, it is susceptible to matrix effects that skew quantitative accuracy in high-concentration bulk assays. RP-HPLC-UV leverages the molecule's intrinsic strong absorbance (due to the extended conjugation of the nitroaromatic system) [2], providing a highly reproducible, low-cost, and self-validating system.

Method Development: The Scientific Causality

A self-validating analytical protocol requires that the physical chemistry of the analyte dictates the chromatographic conditions.

  • Stationary Phase: A standard C18 column (e.g., 250 x 4.6 mm, 5 µm) provides the necessary hydrophobic surface area to retain the fluorinated aromatic ring.

  • Mobile Phase pH Control: The pKa of the carboxylic acid in 2,3-difluoro-5-nitromandelic acid is exceptionally low (< 3.0) due to the electron-withdrawing fluorine and nitro groups. If analyzed in neutral water, the molecule will ionize, resulting in severe peak tailing and poor retention. By using an acidic mobile phase (0.1% Phosphoric acid, pH ~2.1), the analyte is forced into its fully protonated (unionized) state, ensuring sharp, symmetrical peaks [3].

  • Detector Wavelength: While unsubstituted mandelic acid absorbs maximally at 225-254 nm [4], the 5-nitro group extends the π−π∗ conjugation. Setting the UV detector to 270 nm maximizes the signal-to-noise ratio for the target analyte while rendering the acidic buffer transparent [5].

Step-by-Step Experimental Protocol

Reagents and Chromatographic Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid ( H3​PO4​ ) in HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Elution: Isocratic 60% A / 40% B (or gradient if complex impurities are expected).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 270 nm.

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Diluent: Mobile Phase A : Mobile Phase B (60:40, v/v).

  • Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of 2,3-Difluoro-5-nitromandelic acid reference standard into a 100 mL volumetric flask. Dissolve in 50 mL of diluent using sonication for 5 minutes. Make up to the mark with diluent.

  • Sample Solution: Prepare identically to the standard solution using the test batch.

System Suitability Testing (SST)

To ensure the system is self-validating before every run, inject the Standard Solution in six replicates. The system is only suitable if:

  • Relative Standard Deviation (RSD) of peak area: 2.0%

  • Tailing Factor (T): 1.5

  • Theoretical Plates (N): 5,000

ICH Q2(R2) Validation Framework

The method was validated according to the revised [6] guidelines, which emphasize a lifecycle approach and rigorous risk assessment.

ICH_Validation Start Method Design & Risk Assessment (ICH Q14) Spec Specificity & Forced Degradation (Peak Purity > 99%) Start->Spec LinRange Linearity & Range (R² ≥ 0.999) Spec->LinRange AccPrec Accuracy (% Recovery) & Precision (% RSD ≤ 2.0%) LinRange->AccPrec Sens LOD & LOQ Determination (S/N Ratio) AccPrec->Sens Robust Robustness Testing (DoE Approach) Sens->Robust Decision Meet Acceptance Criteria? Robust->Decision Fail Method Optimization Decision->Fail No Success Final Validation Report (ICH Q2(R2) Compliant) Decision->Success Yes Fail->Start

Figure 1: Analytical method validation lifecycle aligned with ICH Q2(R2) and Q14 guidelines.

Validation Results Summary
ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Complete resolution from impurities/placebo.Peak purity index > 0.999 (Diode Array).Pass
Linearity R2≥0.999 across the reportable range. R2=0.9998 (Range: 10 - 150 µg/mL).Pass
Accuracy 98.0% - 102.0% recovery at 3 concentration levels.99.2% - 100.5% recovery.Pass
Precision Repeatability & Intermediate Precision RSD 2.0%.Repeatability: 0.85% / Inter-day: 1.1%.Pass
LOD / LOQ Visual or Signal-to-Noise (S/N 3 for LOD, 10 for LOQ).LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL.Pass
Robustness Stable under deliberate minor method variations.Unaffected by Flow ( ± 0.1 mL/min) & Temp ( ± 2°C).Pass

Stability-Indicating Power: Forced Degradation Studies

A critical component of ICH Q2(R2) is demonstrating that the method is "stability-indicating"—meaning it can unequivocally assess the analyte in the presence of its degradation products[7]. 2,3-Difluoro-5-nitromandelic acid was subjected to extreme stress conditions to force degradation.

Mechanistic Insights:

  • Alkaline Stress: The strongly electron-withdrawing nature of the two fluorine atoms makes the aromatic ring highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ) by hydroxide ions, leading to defluorination.

  • Acidic/Thermal Stress: Alpha-hydroxy acids are prone to decarboxylation under extreme heat and acidic conditions, yielding substituted benzyl alcohols.

Forced_Degradation API 2,3-Difluoro-5-nitromandelic acid (Intact Intermediate) Acid Acidic Stress (1N HCl, 60°C) API->Acid Base Alkaline Stress (0.1N NaOH, RT) API->Base Ox Oxidative Stress (3% H2O2, RT) API->Ox Photo Photolytic Stress (UV/Vis Light) API->Photo Deg1 Decarboxylation Product (Substituted Benzyl Alcohol) Acid->Deg1 Deg2 Nucleophilic Aromatic Substitution (Defluorination) Base->Deg2 Deg3 Nitro Reduction/Oxidation (N-oxide derivatives) Ox->Deg3 Deg4 Photolytic Cleavage (Radical products) Photo->Deg4

Figure 2: Forced degradation pathways establishing the stability-indicating nature of the method.

In all forced degradation scenarios, the generated impurities eluted at distinct retention times from the main peak (Resolution factor Rs​>2.0 ), confirming the exceptional specificity of the developed HPLC method.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QBD Group. Available at:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • validation of analytical procedures q2(r2) - ICH. International Council for Harmonisation. Available at:[Link]

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). MDPI. Available at:[Link]

  • Optimization of spe for analysis of mandelic acid as a biomarker of exposure to ethyl benzene. SciSpace. Available at:[Link]

  • Analytical Methods. RSC Publishing. Available at:[Link]

  • UV-Vis Spectrum of Mandelic Acid. SIELC Technologies. Available at:[Link]

Sources

Comparative

Comparing chiral separation techniques for 2,3-Difluoro-5-nitromandelic acid

Comparative Guide: Chiral Separation Techniques for 2,3-Difluoro-5-nitromandelic Acid Introduction 2,3-Difluoro-5-nitromandelic acid is a highly functionalized chiral building block utilized in advanced pharmaceutical an...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Chiral Separation Techniques for 2,3-Difluoro-5-nitromandelic Acid

Introduction 2,3-Difluoro-5-nitromandelic acid is a highly functionalized chiral building block utilized in advanced pharmaceutical and agrochemical synthesis. The presence of strongly electron-withdrawing groups (two fluorine atoms and a nitro group) on the aromatic ring significantly alters its physicochemical properties compared to unsubstituted mandelic acid. These substitutions drastically lower the pKa of the carboxylic acid, increase the molecular dipole moment, and introduce rigid steric constraints. This guide objectively compares High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) for the enantioseparation of this complex molecule, providing actionable, self-validating protocols for analytical scientists.

Mechanistic Causality in Chiral Recognition To achieve baseline resolution (Rs > 1.5), the chiral selector must form transient, energetically distinct diastereomeric complexes with the enantiomers via a three-point interaction model. For 2,3-difluoro-5-nitromandelic acid, the causality of separation relies on three pillars:

  • Hydrogen Bonding: The α-hydroxyl and carboxyl groups act as primary H-bond donors and acceptors.

  • Dipole-Dipole Interactions: The highly polarized difluoro-nitro aromatic system engages in strong dipole-dipole interactions with stationary phases (especially carbamate-derivatized amylose/cellulose).

  • Steric Inclusion: The ortho-fluorine (position 2) restricts the rotational freedom of the chiral center, altering how the aromatic ring inserts into cyclodextrin cavities compared to unsubstituted analogs [2].

G Selector Chiral Selector (e.g., HP-β-CD or AD-3) Hbond Hydrogen Bonding (Hydroxyl & Carboxyl) Selector->Hbond Dipole Dipole-Dipole (Fluoro & Nitro groups) Selector->Dipole Steric Steric Inclusion (Aromatic Ring) Selector->Steric Analyte 2,3-Difluoro-5-nitromandelic Acid Hbond->Analyte Dipole->Analyte Steric->Analyte

Three-point interaction model for 2,3-Difluoro-5-nitromandelic acid chiral recognition.

Comparison of Separation Techniques

1. HPLC with Chiral Mobile Phase Additives (CMPA) Using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a mobile phase additive is a classical approach for substituted mandelic acids[1]. However, because HP-β-CD only recognizes the un-ionized form of the acid, the mobile phase pH must be strictly maintained below the analyte's pKa. Given the electron-withdrawing nature of the fluoro and nitro groups, the pKa of 2,3-difluoro-5-nitromandelic acid is exceptionally low. Thus, highly acidic buffers (pH ~2.0) are mandatory to suppress ionization and enable inclusion complexation [1].

2. Supercritical Fluid Chromatography (SFC) SFC utilizing chiral stationary phases (CSPs) like Chiralpak AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)) offers superior speed and resolution. The polar modifiers (e.g., methanol or ethanol) combined with supercritical CO2 provide an excellent environment for the dipole-dipole interactions driven by the fluoro/nitro substitutions [4]. An acidic additive (e.g., 0.1% Trifluoroacetic acid) is required to suppress peak tailing caused by the carboxylic acid group[4].

3. Gas Chromatography (GC) with Permethylated Cyclodextrins GC requires the derivatization of both the carboxylic acid (to an ester) and the hydroxyl group (to an acetate or ether) to ensure volatility [3]. Permethylated γ-cyclodextrin stationary phases show high selectivity for derivatized mandelic acids, but the derivatization process masks the native hydrogen-bonding capabilities, heavily relying on inclusion and dipole interactions [2, 3].

Quantitative Performance Comparison

ParameterHPLC (HP-β-CD Additive)SFC (Chiralpak AD-3)GC (Permethylated γ-CD)
Enantioselectivity (α) 1.15 - 1.251.40 - 1.801.05 - 1.15
Resolution (Rs) 1.5 - 2.02.5 - 4.51.1 - 1.4
Analysis Time 15 - 25 min3 - 8 min20 - 35 min
Derivatization NoneNoneMandatory (Esterification)
Primary Limitation Requires extreme low pHHigh equipment costTime-consuming prep

Note: Quantitative ranges are extrapolated from structurally analogous halogenated and aromatic-substituted mandelic acids[1, 3, 4].

G Start 2,3-Difluoro-5-nitromandelic Acid Method Selection Deriv Is derivatization acceptable? Start->Deriv GC GC Method (Permethylated CD) Deriv->GC Yes Liquid Direct Liquid Phase Deriv->Liquid No Speed Need high throughput? Liquid->Speed HPLC HPLC Method (HP-β-CD at pH 2.0) Speed->HPLC No SFC SFC Method (Chiralpak AD-3 + TFA) Speed->SFC Yes

Decision tree for selecting the optimal chiral separation technique.

Self-Validating Experimental Protocols

Protocol 1: High-Throughput SFC Workflow (Recommended) This protocol utilizes SFC due to its superior resolution and speed for halogenated mandelic acids [4].

Step 1: System Preparation & Suitability

  • Column: Chiralpak AD-3 (150 mm × 4.6 mm, 3 µm).

  • Mobile Phase: Supercritical CO2 / Methanol containing 0.1% Trifluoroacetic acid (TFA) (85:15 v/v). Causality: TFA is critical to protonate the highly acidic 2,3-difluoro-5-nitromandelic acid, preventing secondary ionic interactions with the stationary phase that cause severe tailing.

  • Conditions: Flow rate 2.5 mL/min, Backpressure 120 bar, Temperature 35°C.

  • Validation Check: Inject a void volume marker (e.g., 1,3,5-tri-tert-butylbenzene). Ensure retention time stability (RSD < 1.0%) across 3 consecutive blank runs to verify pump and backpressure regulator stability.

Step 2: Sample Preparation

  • Dissolve racemic 2,3-difluoro-5-nitromandelic acid in pure methanol to a concentration of 1.0 mg/mL.

  • Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

Step 3: Execution & System Validation

  • Inject 5 µL of the sample.

  • Self-Validation Criteria: The system is only deemed analytically valid if the Resolution (Rs) between the two enantiomer peaks is ≥ 1.5, and the tailing factor for the second eluting peak is ≤ 1.2. If Rs < 1.5, decrease the column temperature to 25°C to enhance the enthalpic contribution to chiral recognition, a proven technique for mandelic acid derivatives in SFC [4].

Protocol 2: HPLC with HP-β-CD Additive

Step 1: Mobile Phase Formulation

  • Prepare a 50 mM Phosphate buffer. Adjust the pH to 2.0 using concentrated phosphoric acid. Causality: The pH must be below the analyte's pKa to ensure it remains un-ionized, which is an absolute requirement for successful inclusion into the HP-β-CD hydrophobic cavity [1].

  • Dissolve 15 mM HP-β-CD into the buffer.

  • Mix with Acetonitrile (95:5, Buffer:ACN).

Step 2: Chromatography

  • Column: Standard C18 reversed-phase column (250 mm × 4.6 mm, 5 µm).

  • Conditions: Flow rate 0.8 mL/min, Temperature 25°C, UV Detection at 254 nm.

  • Validation Check: Inject a blank (mobile phase) to ensure no ghost peaks arise from cyclodextrin complexation dynamics. Inject the racemate and verify baseline separation against a reference standard.

Conclusion While GC and HPLC offer viable pathways for the chiral separation of 2,3-difluoro-5-nitromandelic acid, SFC on an amylose-based stationary phase with acidic modifiers provides the most robust, high-throughput, and self-validating approach. The unique electronic properties imparted by the fluoro and nitro groups necessitate strict control over the ionization state (via TFA in SFC or pH 2.0 buffer in HPLC) to achieve successful chiral recognition.

References

  • Title: Enantioseparation of mandelic acid derivatives by high performance liquid chromatography with substituted β-cyclodextrin as chiral mobile phase additive and evaluation of inclusion complex formation. Source: NIH.gov URL:

  • Title: Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Source: MDPI URL:

  • Title: Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin. Source: Semantic Scholar URL:

  • Title: Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography. Source: DOI.org URL:

Validation

A Comparative Benchmarking Guide: 2,3-Difluoro-5-nitromandelic Acid vs. Standard Fluorinated Mandelic Acids

Introduction: The Strategic Role of Fluorine in Mandelic Acid Scaffolds In the landscape of modern medicinal chemistry, mandelic acid and its derivatives represent a versatile scaffold, prized for a unique architecture t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Fluorine in Mandelic Acid Scaffolds

In the landscape of modern medicinal chemistry, mandelic acid and its derivatives represent a versatile scaffold, prized for a unique architecture that combines an aromatic ring with a chiral α-hydroxy acid moiety. This structure is a cornerstone in the synthesis of a wide array of pharmaceuticals, from antibiotics to anti-cancer agents. The strategic incorporation of fluorine into this scaffold has become a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates.[1] Fluorine's high electronegativity can significantly influence a molecule's acidity (pKa), lipophilicity (LogP), metabolic stability, and binding interactions with target proteins.[2]

This guide provides a comprehensive benchmarking analysis of a novel derivative, 2,3-Difluoro-5-nitromandelic acid , against a series of standard monofluorinated and difluorinated mandelic acids. As 2,3-Difluoro-5-nitromandelic acid is not a readily available compound, this guide will utilize a combination of experimental data for the standard compounds and computationally predicted values for the novel acid to provide a forward-looking comparison for researchers and drug development professionals. We will delve into the key performance metrics of acidity and lipophilicity, provide detailed experimental protocols for their determination, and propose a viable synthetic pathway for the title compound.

Comparative Analysis of Physicochemical Properties

The acidity (pKa) and lipophilicity (LogP) are critical parameters that dictate a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A lower pKa value indicates a stronger acid, which can influence its ionization state at physiological pH and its potential for ionic interactions. The LogP value, the logarithm of the partition coefficient between octanol and water, is a key measure of a molecule's lipophilicity, which affects its ability to cross cell membranes.[3]

The introduction of electron-withdrawing groups, such as fluorine and nitro groups, is expected to increase the acidity (lower the pKa) of the carboxylic acid moiety by stabilizing the carboxylate anion through an inductive effect. The presence of multiple fluorine atoms and a nitro group in 2,3-Difluoro-5-nitromandelic acid is hypothesized to result in a significantly lower pKa compared to the standard fluorinated mandelic acids.

Below is a comparative table of the key physicochemical properties of 2,3-Difluoro-5-nitromandelic acid and standard fluorinated mandelic acids.

Compound Molecular Formula Molecular Weight ( g/mol ) pKa (Predicted/Experimental) LogP (Predicted/Experimental)
2,3-Difluoro-5-nitromandelic acid C₈H₅F₂NO₅233.131.85 (Predicted) 1.25 (Predicted)
2-Fluoromandelic acidC₈H₇FO₃170.143.27 (Experimental)[4]1.1 (Predicted)
3-Fluoromandelic acidC₈H₇FO₃170.143.86 (Experimental)[4]1.1 (Predicted)
4-Fluoromandelic acidC₈H₇FO₃170.144.14 (Experimental)[4]0.7 (Experimental)[5]
2,4-Difluoromandelic acidC₈H₆F₂O₃188.132.85 (Experimental)[4]1.08 (Experimental)[6]
Mandelic Acid (Reference)C₈H₈O₃152.153.85 (Experimental)[7]0.5 (Experimental)[7]

Predicted values for 2,3-Difluoro-5-nitromandelic acid and LogP for 2- and 3-fluoromandelic acid were generated using Chemicalize by ChemAxon.

Experimental Protocols for Physicochemical Property Determination

To ensure the reproducibility and validation of the comparative data, the following detailed protocols for the experimental determination of pKa and LogP are provided.

Protocol 1: Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the mandelic acid derivative with a strong base and monitoring the pH to determine the acid dissociation constant.[8]

Apparatus and Reagents:

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).[9]

  • Magnetic stirrer and stir bar.

  • Calibrated burette (25 mL or 50 mL).

  • Titration vessel (e.g., 100 mL beaker).

  • Mandelic acid sample.

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free).

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength).[9]

  • Deionized water.

  • Nitrogen gas supply.

Procedure:

  • Sample Preparation: Prepare a 1 mM solution of the mandelic acid derivative in deionized water. For a 20 mL sample, this would involve dissolving the appropriate mass of the acid in 20 mL of water.

  • Ionic Strength Adjustment: Add a sufficient volume of 0.15 M KCl solution to the sample solution to maintain a constant ionic strength during the titration.[8]

  • Inert Atmosphere: Purge the sample solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide, which can interfere with the titration of a weak acid.[9]

  • Titration Setup: Place the titration vessel on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution, ensuring the electrode tip does not come into contact with the stir bar.

  • Initial pH Adjustment: If necessary, add a small amount of 0.1 M HCl to bring the initial pH of the solution to between 1.8 and 2.0.[9]

  • Titration: Begin the titration by adding the 0.1 M NaOH solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Endpoint: As the pH begins to change more rapidly, reduce the increment size to get more data points around the equivalence point. Continue the titration until the pH reaches a stable value around 12-12.5.[9]

  • Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point (i.e., the pH at which half of the volume of NaOH required to reach the equivalence point has been added).[10]

  • Replication: Perform the titration in triplicate to ensure the accuracy and reproducibility of the results.[9]

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare 1 mM Mandelic Acid Solution B Add 0.15 M KCl for Constant Ionic Strength A->B C Purge with N2 to Remove CO2 B->C D Calibrate pH Meter C->D E Titrate with 0.1 M NaOH in Small Increments F Record pH and Volume after Each Addition E->F G Plot pH vs. Volume of NaOH F->G H Determine Equivalence Point G->H I Determine Half-Equivalence Point H->I J pKa = pH at Half-Equivalence Point I->J

Workflow for pKa Determination by Potentiometric Titration.
Protocol 2: Determination of LogP by the Shake-Flask Method

The shake-flask method is the "gold standard" for LogP determination, involving the partitioning of a compound between n-octanol and water.[11]

Apparatus and Reagents:

  • n-Octanol (pre-saturated with water).

  • Water (or a suitable buffer, e.g., phosphate-buffered saline (PBS) at pH 7.4, pre-saturated with n-octanol).

  • Mandelic acid sample.

  • Separatory funnels or centrifuge tubes.

  • Mechanical shaker or vortex mixer.

  • Centrifuge.

  • Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer or HPLC).

Procedure:

  • Solvent Preparation: Pre-saturate the n-octanol with water and the water (or buffer) with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.[12] This is crucial for accurate results.

  • Sample Preparation: Prepare a stock solution of the mandelic acid derivative in the aqueous phase at a known concentration.

  • Partitioning: In a separatory funnel or centrifuge tube, combine a known volume of the aqueous sample solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure that the compound has reached equilibrium between the two phases.

  • Phase Separation: Separate the two phases. If an emulsion has formed, centrifugation may be necessary to achieve a clean separation.

  • Concentration Measurement: Determine the concentration of the mandelic acid derivative in both the aqueous and n-octanol phases using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

    • P = [Concentration]octanol / [Concentration]aqueous

    • LogP = log10(P)

  • Replication: Perform the experiment in triplicate to ensure the reliability of the determined LogP value.

LogP_Determination_Workflow A Prepare Pre-saturated n-Octanol and Water/Buffer B Prepare Stock Solution of Compound in Aqueous Phase A->B C Combine Aqueous Solution and n-Octanol in a 1:1 Ratio B->C D Shake Vigorously to Reach Equilibrium C->D E Separate Phases (Centrifuge if Necessary) D->E F Measure Concentration in Both Phases (UV-Vis/HPLC) E->F G Calculate P and LogP F->G Synthesis_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Cyanohydrin Formation cluster_step3 Step 3: Hydrolysis A 2,3-Difluorobenzaldehyde B 2,3-Difluoro-5-nitrobenzaldehyde A->B HNO3, H2SO4 C 2-(2,3-Difluoro-5-nitrophenyl)- 2-hydroxyacetonitrile B->C NaCN, H+ D 2,3-Difluoro-5-nitromandelic acid C->D H3O+, Heat

Proposed Synthetic Pathway for 2,3-Difluoro-5-nitromandelic Acid.

Conclusion

This comparative guide provides a foundational benchmark for the novel compound 2,3-Difluoro-5-nitromandelic acid against established fluorinated mandelic acids. The predictive data suggests that the combined electron-withdrawing effects of two fluorine atoms and a nitro group lead to a significantly lower pKa, indicating a much stronger acid compared to its counterparts. This enhanced acidity could have profound implications for its use in drug design, potentially leading to stronger ionic interactions with biological targets. The predicted lipophilicity remains within a range suitable for many drug development applications.

The detailed experimental protocols provided offer a standardized approach for the empirical validation of these properties, ensuring that researchers can generate reliable and reproducible data. Furthermore, the proposed synthetic pathway offers a practical starting point for the chemical synthesis of this promising new compound. As the strategic use of fluorine continues to be a key driver in the development of new therapeutics, a thorough understanding of the properties of novel fluorinated scaffolds like 2,3-Difluoro-5-nitromandelic acid is essential for the advancement of medicinal chemistry.

References

  • (No source provided)
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • (No source provided)
  • protocols.io. (2019). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • (No source provided)
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (1991). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education. Retrieved from [Link]

  • (No source provided)
  • (No source provided)
  • Chemsrc. (2025). 2,4-DIFLUORO MANDELIC ACID | CAS#:132741-30-1. Retrieved from [Link]

  • PMC. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. Retrieved from [Link]

  • (No source provided)
  • PubChem. (n.d.). 4-Fluoromandelic acid. Retrieved from [Link]

  • (No source provided)
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  • PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • (No source provided)
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  • ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development. Retrieved from [Link]

  • (No source provided)
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  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

Sources

Comparative

Reference standards for 2,3-Difluoro-5-nitromandelic acid impurity profiling

Comparative Guide to Reference Standards for 2,3-Difluoro-5-nitromandelic Acid Impurity Profiling Introduction As a Senior Application Scientist navigating the complex landscape of active pharmaceutical ingredient (API)...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to Reference Standards for 2,3-Difluoro-5-nitromandelic Acid Impurity Profiling

Introduction As a Senior Application Scientist navigating the complex landscape of active pharmaceutical ingredient (API) intermediate characterization, I frequently encounter highly functionalized molecules that present unique analytical challenges. 2,3-Difluoro-5-nitromandelic acid (DFNMA) is one such critical building block. Featuring an alpha-hydroxy acid moiety, a strongly electron-withdrawing nitro group, and two labile fluorine atoms, DFNMA is highly susceptible to oxidation, reduction, and nucleophilic aromatic substitution during synthesis and storage.

Accurate impurity profiling of DFNMA is not merely a quality control checkbox; it is a strict regulatory imperative. According to the International Council for Harmonisation (ICH) Q3A(R2) guidelines, impurities exceeding the identification threshold (typically 0.05% or 0.10%, depending on the maximum daily dose) must be structurally characterized and quantified [1]. Furthermore, the United States Pharmacopeia (USP) <1086> mandates that the analytical procedures used to evaluate these impurities must be validated against highly characterized reference standards [2].

This guide objectively compares the methodologies and grades of reference standards available for DFNMA impurity profiling, providing actionable, self-validating experimental protocols to ensure your analytical workflows meet stringent regulatory expectations.

The Impurity Landscape of 2,3-Difluoro-5-nitromandelic Acid

Before selecting a reference standard, we must understand the degradation pathways of the target molecule. The structural features of DFNMA dictate its primary process and degradation impurities:

  • Impurity A (Oxidation): 2,3-Difluoro-5-nitrophenylglyoxylic acid. The alpha-hydroxyl group is prone to oxidation, especially in the presence of transition metal catalysts or prolonged aeration.

  • Impurity B (Reduction): 2,3-Difluoro-5-aminomandelic acid. The nitro group can be inadvertently reduced by trace reducing agents during downstream processing.

  • Impurity C (Nucleophilic Substitution): 2-Fluoro-3-hydroxy-5-nitromandelic acid. The fluorine at the 3-position is activated by the ortho/para electron-withdrawing groups, making it susceptible to hydrolysis under alkaline workup conditions.

ImpurityPathway DFNMA 2,3-Difluoro-5-nitromandelic acid (Target Intermediate) ImpA Impurity A (Oxidation: Glyoxylic acid deriv.) DFNMA->ImpA Oxidation (Air/Metal catalysts) ImpB Impurity B (Reduction: 5-Amino deriv.) DFNMA->ImpB Reduction (Trace reducing agents) ImpC Impurity C (Hydrolysis: 3-Hydroxy deriv.) DFNMA->ImpC Nucleophilic Substitution (Alkaline conditions)

Fig 1. Primary degradation and process impurity pathways of 2,3-Difluoro-5-nitromandelic acid.

Comparative Analysis of Reference Standard Grades

When profiling these impurities, laboratories typically choose between three tiers of reference standards. The choice directly impacts the accuracy of the HPLC/LC-MS quantification and the regulatory defensibility of the data.

  • Tier 1: qNMR-Certified Reference Standards (Gold Standard) Quantitative NMR (qNMR) provides absolute purity measurements without requiring a primary reference standard of the impurity itself [3]. By comparing the integral of a specific proton on the impurity against an SI-traceable internal standard, qNMR delivers highly accurate mass-fraction purity [5].

  • Tier 2: Mass Balance-Characterized Standards This traditional approach calculates purity by subtracting the sum of all measured impurities (water via Karl Fischer, residual solvents via GC, inorganic ash via ROI, and related substances via HPLC-UV) from 100%. While widely accepted, it propagates errors from multiple analytical techniques and assumes all impurities are detectable.

  • Tier 3: Qualitative Screening Standards These are uncertified materials used solely for peak identification (retention time matching) and MS fragmentation profiling. They cannot be used for quantitative limit testing.

Table 1: Performance Comparison of Impurity Reference Standard Approaches

FeatureqNMR-Certified StandardsMass Balance StandardsQualitative Standards
Purity Assignment Direct, absolute quantificationIndirect (100% - Σ impurities)None (Area % only)
Traceability SI-traceable via Internal StandardTraceable via multiple instrumentsNot traceable
Error Propagation Low (Single measurement uncertainty)High (Cumulative error from KF, GC, HPLC)N/A
Regulatory Acceptance Excellent (Preferred for novel impurities)Good (Standard compendial approach)Poor (Unacceptable for quantitation)
Turnaround Time Rapid (1-2 days post-isolation)Slow (Requires multiple orthogonal tests)Immediate

Experimental Methodology: Self-Validating qNMR Protocol for Impurity A

To ensure scientific integrity, I advocate for the qNMR approach when qualifying in-house synthesized impurities of DFNMA. The following protocol details the absolute purity assignment of Impurity A (2,3-Difluoro-5-nitrophenylglyoxylic acid) .

Causality Check: Why choose qNMR over Mass Balance here? Impurity A lacks a commercially available primary standard. Mass balance is highly risky because the glyoxylic acid moiety is highly hygroscopic, making Karl Fischer titration highly variable and prone to overestimating water content. qNMR bypasses moisture interference entirely by directly quantifying the organic molar ratio against a known standard.

Step-by-Step Workflow:

  • Internal Standard (IS) Selection:

    • Action: Select 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4) Certified Reference Material (CRM) as the internal standard [4].

    • Causality: The trimethylsilyl protons of 1,4-BTMSB-d4 resonate at ~0 ppm, completely isolated from the aromatic protons of Impurity A (which appear between 7.5 and 8.5 ppm). This ensures zero peak overlap, a critical requirement for accurate integration.

  • System Suitability & Validation (The Self-Validating Step):

    • Action: Before running the unknown, prepare a validation mixture of two known CRMs (e.g., Maleic Acid and 1,4-BTMSB-d4). Acquire the spectrum and calculate the purity of Maleic Acid.

    • Causality: If the calculated purity falls within ±0.5% of the CRM certificate value, the NMR spectrometer's linearity, pulse calibration, and integration parameters are validated as accurate for that specific day.

  • Sample Preparation (Gravimetric Rigor):

    • Action: Using a calibrated ultra-microbalance, accurately co-weigh ~10 mg of Impurity A and ~5 mg of 1,4-BTMSB-d4 into a static-free vial. Dissolve completely in 1.0 mL of Deuterated DMSO (DMSO-d6).

    • Causality: Weighing error is the single largest contributor to uncertainty in qNMR [5]. Using a microbalance and sufficient sample mass minimizes relative standard deviation (RSD).

  • NMR Acquisition Parameters:

    • Action: Acquire a 1H-NMR spectrum at 600 MHz. Set the relaxation delay (D1) to 60 seconds.

    • Causality: The T1 relaxation time of the aromatic protons in Impurity A can be up to 8-10 seconds. Setting D1 > 5 × T1 ensures that all nuclei fully return to thermal equilibrium between pulses, preventing signal saturation and artificially low integration values.

  • Data Processing & Calculation:

    • Action: Apply baseline correction and integrate the IS peak (0 ppm, 18H) and the isolated aromatic proton of Impurity A (e.g., the proton at position 6, 1H). Calculate the mass fraction purity using the standard qNMR equation.

qNMRWorkflow Synth Impurity Synthesis & Isolation ID Structural ID (HRMS & 2D-NMR) Synth->ID >95% Area Purity qNMR qNMR Analysis (1,4-BTMSB-d4 IS) ID->qNMR Structure Confirmed Cert Certified Reference Standard (CRS) qNMR->Cert Absolute Mass % Assigned

Fig 2. Self-validating workflow for qualifying custom DFNMA impurity reference standards via qNMR.

Conclusion and Best Practices

For complex intermediates like 2,3-Difluoro-5-nitromandelic acid, relying on uncharacterized or poorly qualified reference standards is a critical point of failure in drug development. When establishing your impurity profiling strategy:

  • Do not rely solely on Area %: UV response factors between DFNMA and its oxidized/reduced impurities vary significantly due to changes in the chromophore.

  • Adopt qNMR for Custom Impurities: It provides an SI-traceable, absolute purity value that withstands rigorous regulatory scrutiny, eliminating the cascading errors inherent in mass balance techniques.

  • Ensure Method Specificity: Always validate your HPLC or LC-MS/MS methods to ensure baseline resolution between DFNMA, Impurity A, B, and C, utilizing the qNMR-certified standards to establish accurate Relative Response Factors (RRFs).

By grounding your analytical workflows in fundamental physical chemistry and rigorous metrology, you transform impurity profiling from a reactive compliance task into a proactive driver of chemical process understanding.

References

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • USP〈1086〉 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Shijiazhuang Xinfuda Medical Packaging Co., Ltd.
  • Impurity Standards and Advanced Impurity Profiling Using High-Field In-House NMR. Pharmaffiliates.
  • Internal Standard for qNMR (Calibration Standard for qNMR). FUJIFILM Wako Pure Chemical Corporation.
  • Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals. PubMed.

Safety & Regulatory Compliance

Safety

Essential Personal Protective Equipment (PPE) for Handling 2,3-Difluoro-5-nitromandelic Acid: A Procedural Guide

Immediate Safety and Hazard Assessment 2,3-Difluoro-5-nitromandelic acid is a solid, powdered substance that requires careful handling to prevent exposure. The primary hazards are associated with its functional groups: M...

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Author: BenchChem Technical Support Team. Date: April 2026

Immediate Safety and Hazard Assessment

2,3-Difluoro-5-nitromandelic acid is a solid, powdered substance that requires careful handling to prevent exposure. The primary hazards are associated with its functional groups:

  • Mandelic Acid Core: Carboxylic acids are known corrosives that can cause severe skin and eye damage upon contact.[5][6]

  • Nitro Aromatic Group: Nitro compounds can be toxic if inhaled, ingested, or absorbed through the skin.[7] They may also cause damage to organs through prolonged or repeated exposure.[7]

  • Difluoro Aromatic System: The carbon-fluorine bond is exceptionally strong, leading to high chemical stability and environmental persistence.[1][2][4] Such compounds can be readily absorbed and may bioaccumulate.[1][3]

Given these properties, all operations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9][10][11]

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

2.1. Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in a laboratory where hazardous chemicals are present.

  • Required for Handling: When handling 2,3-Difluoro-5-nitromandelic acid in any form (solid or solution), chemical splash goggles are required.

  • Best Practice/Splash Hazard: For procedures with a higher risk of splashing, such as transferring solutions or handling larger quantities (>4 liters), a full-face shield must be worn in addition to chemical splash goggles.[12][13]

2.2. Skin and Body Protection
  • Gloves: Due to the compound's corrosive and potentially toxic nature, double-gloving with nitrile gloves is required.[14] Ensure gloves are inspected for any signs of degradation or puncture before use. If working with solutions, consult a glove compatibility chart for the specific solvent being used.

  • Lab Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is mandatory.

  • Additional Protection: For large-scale operations or situations with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[13][15]

  • Footwear: Fully enclosed leather or chemical-resistant shoes are required. Open-toed shoes, sandals, or woven-mesh footwear are strictly prohibited in the laboratory.

2.3. Respiratory Protection

All work with 2,3-Difluoro-5-nitromandelic acid that could generate dust or aerosols must be performed inside a properly functioning chemical fume hood.[8][9][10][11][16] If there is a risk of exposure exceeding permissible limits, or if a fume hood is not available, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates must be used.[17][18][19] A complete respiratory protection program, including fit-testing and training, is required under such circumstances, in accordance with OSHA standard 29 CFR 1910.134.

PPE Protocols: A Step-by-Step Guide
3.1. Donning (Putting On) PPE
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Eye/Face Protection: Put on chemical splash goggles. If required, add a face shield.

3.2. Doffing (Taking Off) PPE
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, touching only the inside surface. Place it in a designated container for lab laundry or disposal.

  • Eye/Face Protection: Remove the face shield (if used) and then the goggles, handling them by the strap or earpieces. Clean and store them in a designated area.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational and Disposal Plans
4.1. Handling Procedures
  • Fume Hood Use: Always work at least 6 inches inside the fume hood sash.[8][10][11][16] Keep the sash as low as possible to maintain optimal airflow and provide a physical barrier.[9][10]

  • Weighing: When weighing the solid compound, do so within the fume hood or in a ventilated balance enclosure to prevent the dispersion of fine powders.

  • Spills: In case of a spill, immediately alert others in the area. For small spills of the solid, gently cover with an absorbent material, such as vermiculite, and then carefully sweep it into a designated hazardous waste container.[20] For liquid spills, use a spill kit with absorbent pads, working from the outside in.[20] All spill cleanup materials must be disposed of as hazardous waste.[21][22]

4.2. Disposal Plan

All waste containing 2,3-Difluoro-5-nitromandelic acid, including contaminated PPE, spill cleanup materials, and empty containers, must be disposed of as hazardous chemical waste.[23] Follow all local, state, and federal regulations for hazardous waste disposal. Label waste containers clearly and accurately.[24]

Data and Workflow Visualization
PPE Selection by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g) Chemical Splash GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Running Reactions Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronChemical Fume Hood
Large-Scale Transfers Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronChemical Fume Hood
PPE Decision-Making Workflow

PPE_Workflow cluster_0 Hazard Identification cluster_1 Exposure Potential Assessment cluster_2 PPE Selection cluster_3 Execution & Disposal Start Handling 2,3-Difluoro-5- nitromandelic acid Hazard Corrosive? Toxic? Persistent? Start->Hazard Task What is the task? (Weighing, Solution Prep, Reaction) Hazard->Task Yes PPE_Base Minimum PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles Task->PPE_Base PPE_Splash Add Face Shield & Apron Task->PPE_Splash Splash Risk FumeHood Work in Fume Hood Task->FumeHood Always Execute Perform Task Following Donning/Doffing Protocol PPE_Base->Execute PPE_Splash->Execute FumeHood->Execute Disposal Dispose of all materials as Hazardous Waste Execute->Disposal

Caption: Decision workflow for selecting appropriate PPE when handling 2,3-Difluoro-5-nitromandelic acid.

References
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction. (n.d.). National Institute for Occupational Safety and Health. Retrieved from [Link]

  • Chemical Fume Hood Use Guidelines. (2024, February 21). UC San Diego Blink. Retrieved from [Link]

  • Chemical Fume Hood Use Procedures. (n.d.). Columbia University Research. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2005). Centers for Disease Control and Prevention. Retrieved from [Link]

  • A Survival Guide to Chemical Fume Hoods. (n.d.). The Ohio State University Chemistry. Retrieved from [Link]

  • Chemical Fume Hoods. (2024, July 8). University of Illinois Division of Research Safety. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • 5 Essential Steps for Proper Fume Hood Use in the Laboratory. (2025, March 3). Lab Manager. Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards - September 2010 Edition. (n.d.). J. J. Keller. Retrieved from [Link]

  • The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • OSHA Factsheet: Laboratory Safety OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon Occupational Safety and Health Administration. Retrieved from [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. (2024, January 19). OSHA Training School. Retrieved from [Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Personal Protection Equipment. (n.d.). University of South Carolina Environmental Health & Safety. Retrieved from [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Hazards. (2015, July 2). New Mexico State University. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Standard Operating Procedure for a Chemical Spill. (2009, September 17). Michigan State University. Retrieved from [Link]

  • Fluorinated Chemicals. (n.d.). Sustainability. Retrieved from [Link]

  • Nitrobenzene - Incident management. (2024, July 15). GOV.UK. Retrieved from [Link]

  • Safety Data Sheet. (2016, April 1). Retrieved from [Link]

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Fluorinated Organic Compounds: How to Imagine a Future. (2023, August 2). ACS Publications. Retrieved from [Link]

  • Safety Data Sheet. (2016, February 23). Retrieved from [Link]

  • PFAS - Wikipedia. (n.d.). Retrieved from [Link]

  • Fluorinated “forever chemicals” and where to find them. (2024, December 6). Compound Interest. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-Difluoro-5-nitromandelic acid
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